molecular formula C14H10O5 B12366139 1,3-Dihydroxy-2-methoxyxanthone CAS No. 87339-74-0

1,3-Dihydroxy-2-methoxyxanthone

Cat. No.: B12366139
CAS No.: 87339-74-0
M. Wt: 258.23 g/mol
InChI Key: PVNLFOMDIZUYGA-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1,3-dihydroxy-2-methoxy- has been reported in Hypericum japonicum, Polygala fallax, and other organisms with data available.

Properties

CAS No.

87339-74-0

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

1,3-dihydroxy-2-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O5/c1-18-14-8(15)6-10-11(13(14)17)12(16)7-4-2-3-5-9(7)19-10/h2-6,15,17H,1H3

InChI Key

PVNLFOMDIZUYGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1O)OC3=CC=CC=C3C2=O)O

Origin of Product

United States

Foundational & Exploratory

1,3-Dihydroxy-2-methoxyxanthone: A Comprehensive Technical Guide on its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural product 1,3-Dihydroxy-2-methoxyxanthone, a member of the xanthone (B1684191) class of secondary metabolites. The document details its primary natural sources, discovery, and available data on its isolation and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in natural product chemistry, pharmacology, and drug development, consolidating the current knowledge and highlighting areas for future investigation.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are found in a variety of higher plants, fungi, and lichens. This diverse group of natural products has garnered significant scientific interest due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Within this class, this compound (CAS No: 87339-74-0, Molecular Formula: C₁₄H₁₀O₅) is a notable member, having been isolated from several plant species. This guide focuses on the natural origins and discovery of this specific xanthone.

Natural Sources

To date, this compound has been predominantly isolated from plants belonging to the Polygalaceae family, commonly known as the milkwort family. The two primary species identified as sources of this compound are:

  • Polygala caudata : The roots of this plant have been a significant source for the isolation of this compound. A study by Li et al. in 1999 was a key publication detailing the xanthones present in this species[1].

  • Polygala fallax : The roots of this species have also been found to contain this compound. Research on the chemical constituents of P. fallax has highlighted the presence of this and other xanthones, along with their antioxidant properties[2].

Discovery and Isolation

The discovery of this compound is linked to the phytochemical investigation of the aforementioned Polygala species. While the precise first isolation or synthesis is not definitively documented in readily available literature, its characterization as a natural product was significantly advanced by the work of Li et al. (1999) on Polygala caudata.

Experimental Protocols: Isolation from Natural Sources

While the full, detailed experimental protocols from the original isolation papers are not fully accessible, based on the available literature, a general workflow for the isolation of this compound from Polygala root material can be constructed.

3.1.1. General Extraction and Fractionation Workflow

The following diagram outlines a typical procedure for the extraction and fractionation of xanthones from plant material.

G plant_material Dried and Powdered Roots of Polygala sp. extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in Water concentration->suspension partitioning Solvent Partitioning (e.g., with Ethyl Acetate) suspension->partitioning EtOAc_fraction Ethyl Acetate Fraction partitioning->EtOAc_fraction chromatography Column Chromatography (Silica Gel) EtOAc_fraction->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative TLC, Recrystallization) fractions->purification pure_compound Pure this compound purification->pure_compound G cluster_0 Shikimate & Acetate-Malonate Pathways shikimate Shikimic Acid benzophenone_synthase Benzophenone Synthase shikimate->benzophenone_synthase malonyl_coa Malonyl-CoA malonyl_coa->benzophenone_synthase benzophenone Benzophenone Intermediate benzophenone_synthase->benzophenone cyclization Oxidative Cyclization benzophenone->cyclization thx 1,3,7-Trihydroxyxanthone cyclization->thx methylation O-Methyltransferase thx->methylation Methylation at C-2 final_product This compound methylation->final_product

References

Isolating 1,3-Dihydroxy-2-methoxyxanthone from Polygala fallax: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of 1,3-Dihydroxy-2-methoxyxanthone from the roots of Polygala fallax. While the presence of this xanthone (B1684191) in Polygala fallax has been documented, the detailed experimental protocol from the primary literature is not readily accessible. Therefore, this guide presents a comprehensive, representative methodology based on established techniques for the isolation of xanthones from Polygala species.

Introduction to Polygala fallax and its Chemical Constituents

Polygala fallax, a plant species primarily found in southern China, is utilized in traditional medicine.[1][2] Its roots are a rich source of various pharmacologically active compounds, including saponins, flavones, oligosaccharide polyesters, and xanthones.[1][2] Among the isolated xanthones from the roots of P. fallax is this compound, a compound of interest for its potential biological activities.[3]

This document outlines the procedural steps for the extraction, fractionation, and purification of this compound, along with the spectroscopic data essential for its characterization.

Data Presentation

The following tables summarize the key quantitative data related to the chemical constituents of Polygala fallax and the spectroscopic characterization of this compound.

Table 1: Xanthones Isolated from the Roots of Polygala fallax

Compound NumberCompound Name
11,7-dihydroxy-2,3-methylenedioxyxanthone
21-methoxy-2,3-methylenedioxyxanthone
33-hydroxy-1,2-dimethoxyxanthone
41,6,7-trihydroxy-2,3-dimethoxyxanthone
57-hydroxy-1-methoxy-2,3-methylenedioxyxanthone
6 This compound
71,3,7-trihydroxy-2-methoxyxanthone

Source: Adapted from Zhongguo Zhong Yao Za Zhi, 2005.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
1162.3
2131.8
3160.0
493.3
4a156.9
5123.8
6126.7
7117.8
8121.2
8a108.1
9182.2
9a107.2
10a155.8
2-OCH₃60.5

Solvent: CDCl₃. Data obtained from a reference spectrum.

Experimental Protocols

The following is a detailed, representative methodology for the isolation of this compound from the roots of Polygala fallax. This protocol is based on established procedures for the separation of xanthones from plant materials.

Plant Material

Dried roots of Polygala fallax are collected and authenticated. The roots are then ground into a coarse powder to facilitate efficient extraction.

Extraction

The powdered root material is subjected to exhaustive extraction with methanol (B129727) at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction, which is expected to contain the xanthones, is concentrated to dryness.

Column Chromatography

The dried ethyl acetate fraction is subjected to column chromatography for the separation of its constituents.

  • Stationary Phase: Silica gel (200-300 mesh) is typically used for the initial separation.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, with the methanol concentration being incrementally increased (e.g., from 100:0 to 80:20, v/v).

  • Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization under UV light. Fractions with similar TLC profiles are pooled together.

Purification

Fractions containing the target compound, this compound, are further purified using repeated column chromatography. Sephadex LH-20 is often used for final purification steps, with methanol as the mobile phase, to remove any remaining impurities.

Structure Elucidation

The structure of the purified compound is confirmed through various spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule.

  • Ultraviolet (UV) Spectroscopy: To observe the characteristic absorption maxima of the xanthone chromophore.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow plant_material Dried & Powdered Roots of Polygala fallax extraction Methanol Extraction plant_material->extraction concentration1 Concentration (in vacuo) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract fractionation Solvent Partitioning (Water/Ethyl Acetate) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction concentration2 Concentration ethyl_acetate_fraction->concentration2 dried_fraction Dried Ethyl Acetate Fraction concentration2->dried_fraction silica_gel_cc Silica Gel Column Chromatography (Chloroform-Methanol Gradient) dried_fraction->silica_gel_cc fraction_collection Fraction Collection & TLC Monitoring silica_gel_cc->fraction_collection pooled_fractions Pooled Fractions Containing Target Compound fraction_collection->pooled_fractions sephadex_cc Sephadex LH-20 Column Chromatography (Methanol) pooled_fractions->sephadex_cc pure_compound Pure this compound sephadex_cc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, UV, IR) pure_compound->structure_elucidation logical_relationship start Start: Polygala fallax Roots extraction Extraction start->extraction Process fractionation Fractionation extraction->fractionation Separation purification Purification fractionation->purification Refinement characterization Characterization purification->characterization Identification end End: Isolated Compound characterization->end Result

References

1,3-Dihydroxy-2-methoxyxanthone from Polygala caudata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) isolated from the medicinal plant Polygala caudata. Xanthones, a class of polyphenolic compounds, are known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties and insights into its potential biological activities based on studies of structurally related compounds. While specific quantitative bioactivity data for this particular xanthone is limited in current scientific literature, this document outlines detailed experimental protocols for its isolation and for the evaluation of its potential antioxidant, cytotoxic, and anti-inflammatory effects. Furthermore, it visualizes key signaling pathways that are commonly modulated by xanthone derivatives, offering a roadmap for future research and drug discovery efforts.

Introduction

Polygala caudata, a plant used in traditional medicine, is a rich source of various bioactive secondary metabolites, including a diverse array of xanthones. Among these is this compound, a compound whose specific biological activities have not been extensively studied. However, the xanthone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The substitution pattern on the xanthone core is a critical determinant of its biological activity. This guide aims to consolidate the available information on this compound and to provide a framework for its further investigation as a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This information is crucial for its extraction, purification, and formulation for biological assays.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₅[1]
Molecular Weight 258.23 g/mol [1]
CAS Number 87339-74-0[1]
Appearance Yellowish solid (predicted)-
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents.General xanthone solubility

Isolation from Polygala caudata

While a specific, detailed protocol for the isolation of only this compound is not available, a general procedure for the isolation of xanthones from the roots of Polygala caudata can be adapted.

General Experimental Protocol for Xanthone Isolation
  • Extraction: The air-dried and powdered roots of Polygala caudata are extracted exhaustively with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Xanthones are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol mixtures). Fractions with similar TLC profiles are combined.

  • Purification: The combined fractions containing the target compound are further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Experimental Workflow for Xanthone Isolation

experimental_workflow Experimental Workflow for Xanthone Isolation plant_material Dried and powdered roots of Polygala caudata extraction Methanol/Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (EtOAc fraction) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purification Further Purification (Sephadex LH-20, Prep-HPLC) column_chromatography->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation

Caption: A generalized workflow for the isolation and purification of xanthones from Polygala caudata.

Potential Biological Activities and Experimental Protocols

Although specific quantitative data for this compound is lacking, its structural features suggest potential antioxidant, cytotoxic, and anti-inflammatory activities. Below are detailed protocols for evaluating these potential effects.

Antioxidant Activity

The presence of hydroxyl groups on the xanthone scaffold suggests that this compound may possess antioxidant properties by scavenging free radicals.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in methanol or DMSO. Create a series of dilutions of the test compound.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Cytotoxic Activity

Many xanthone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

  • Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Xanthones are known to modulate inflammatory pathways. The potential anti-inflammatory effect of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (as an indicator of NO production) using the Griess reagent.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, other xanthone derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some xanthones can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

nfkB_pathway Potential Inhibition of NF-κB Signaling by Xanthones LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB inhibits NFkB NF-κB Translocation to Nucleus Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Xanthone This compound Xanthone->IKK Potential Inhibition

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often observed in cancer.

mapk_pathway Potential Modulation of MAPK Signaling by Xanthones GrowthFactors Growth Factors / Stress Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation / Survival ERK->Proliferation Xanthone This compound Xanthone->RAF Potential Inhibition

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Future Directions

The lack of comprehensive biological data for this compound presents a clear opportunity for further research. Future studies should focus on:

  • Systematic Bioactivity Screening: Utilizing the protocols outlined in this guide to quantitatively assess the antioxidant, cytotoxic, and anti-inflammatory properties of the pure compound.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity.

Conclusion

This compound from Polygala caudata represents an intriguing natural product with potential for therapeutic applications. While current knowledge about its specific biological activities is limited, its chemical structure suggests that it likely shares some of the pharmacological properties of other xanthone derivatives. This technical guide provides a foundation for researchers and drug development professionals to undertake a systematic investigation of this compound, from its isolation to the elucidation of its mechanism of action. The provided experimental protocols and conceptual signaling pathway diagrams are intended to facilitate and guide these future research endeavors, which are essential to unlock the full therapeutic potential of this and other xanthones from Polygala caudata.

References

Chemical and physical properties of "1,3-Dihydroxy-2-methoxyxanthone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of the naturally occurring xanthone (B1684191), 1,3-Dihydroxy-2-methoxyxanthone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The information is presented in a structured format, including tabulated data for easy reference, detailed experimental methodologies, and visual representations of its biological mechanisms of action.

Chemical and Physical Properties

This compound is a naturally occurring organic compound belonging to the xanthone class. It has been isolated from plant species such as Polygala fallax. The fundamental chemical and physical properties of this compound are summarized below.

General Properties
PropertyValueSource
CAS Number 87339-74-0[1]
Molecular Formula C₁₄H₁₀O₅[1]
Molecular Weight 258.23 g/mol [1]
Appearance Powder[1]
Solubility
SolventSolubilitySource
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl Acetate (B1210297)Soluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]
Spectroscopic Data

The structural elucidation of this compound has been supported by various spectroscopic techniques, with 13C Nuclear Magnetic Resonance (NMR) data being publicly available.[2]

Spectral DataAvailabilitySource
¹³C NMR Available[2]

Experimental Protocols

This section outlines the general methodologies for the synthesis and isolation of this compound, as inferred from established procedures for similar xanthone derivatives.

Synthesis of Hydroxyxanthones (General Procedure)

A common method for the synthesis of hydroxyxanthones involves the condensation of a substituted benzoic acid with a phenol (B47542) derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).[4][5]

Materials:

  • Substituted 2-hydroxybenzoic acid

  • A phenol derivative (e.g., phloroglucinol)

  • Eaton's reagent (P₂O₅ in CH₃SO₃H)

  • Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A mixture of the substituted 2-hydroxybenzoic acid (1 equivalent) and the phenol derivative (1-1.2 equivalents) is stirred in Eaton's reagent.

  • The reaction mixture is heated, typically at temperatures ranging from 60-100°C, for several hours and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure hydroxyxanthone.

Isolation from Polygala fallax

This compound has been identified as a constituent of the roots of Polygala fallax.[6][7] The general procedure for its isolation involves solvent extraction followed by chromatographic separation.

Materials:

  • Dried and powdered root material of Polygala fallax

  • Solvents for extraction (e.g., methanol (B129727), ethanol)

  • Solvents for liquid-liquid partitioning (e.g., n-hexane, ethyl acetate, n-butanol)

  • Silica gel and/or Sephadex for column chromatography

  • Solvents for elution (e.g., chloroform, methanol, and mixtures thereof)

Procedure:

  • The dried and powdered plant material is exhaustively extracted with a suitable solvent like methanol or ethanol (B145695) at room temperature.

  • The resulting crude extract is concentrated under reduced pressure.

  • The concentrated extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

  • The ethyl acetate fraction, which is likely to contain the target xanthone, is concentrated.

  • This fraction is then subjected to repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Elution is performed with a gradient of solvents, such as chloroform-methanol mixtures, to separate the individual compounds.

  • Fractions are collected and monitored by TLC. Those containing the compound of interest are combined and concentrated.

  • The final purification may require further chromatographic steps, such as preparative TLC or HPLC, to yield pure this compound.

  • The structure of the isolated compound is confirmed by spectroscopic methods (NMR, MS, etc.).

Biological Activities and Signaling Pathways

This compound exhibits promising biological activities, primarily as an antioxidant and an acetylcholinesterase inhibitor.

Antioxidant Activity via Nrf2 Signaling Pathway

Xanthones are known to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Mechanism of Action: Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain xanthones, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthone This compound Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitin Keap1_Nrf2->Ub facilitates ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Proteasome Proteasome Ub->Proteasome degradation Nrf2_Maf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_Maf heterodimerizes with Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes initiates transcription Proteins Protective Proteins Genes->Proteins translation Proteins->ROS neutralizes

Caption: Nrf2 signaling pathway activation by this compound.

Acetylcholinesterase Inhibition

Derivatives of 1,3-dihydroxyxanthone have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[12] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Molecular docking studies on similar xanthone derivatives suggest a dual binding mechanism.[13][14][15][16] These compounds are proposed to interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the acetylcholinesterase enzyme. The CAS is located at the bottom of a deep and narrow gorge and is responsible for the hydrolysis of acetylcholine. The PAS is situated at the entrance of this gorge and is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity. By binding to both sites, xanthone derivatives can effectively block the entry of acetylcholine to the active site and inhibit its breakdown, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.

AChE_Inhibition cluster_gorge Active Site Gorge AChE Acetylcholinesterase (AChE) Enzyme PAS Peripheral Anionic Site (PAS) CAS Catalytic Active Site (CAS) Products Choline + Acetate CAS->Products Produces Xanthone This compound Xanthone->PAS Binds to Xanthone->CAS Binds to ACh Acetylcholine ACh->PAS Initial Binding ACh->CAS Hydrolysis

Caption: Dual binding inhibition of Acetylcholinesterase by this compound.

Conclusion

This compound is a promising natural product with well-defined chemical and physical characteristics. Its biological activities, particularly its antioxidant and acetylcholinesterase inhibitory properties, suggest its potential for further investigation in the context of neurodegenerative diseases and conditions associated with oxidative stress. The experimental protocols outlined in this guide provide a foundation for its synthesis and isolation, facilitating further research into its pharmacological effects and therapeutic applications. The elucidation of its mechanisms of action through the Nrf2 and acetylcholinesterase pathways offers clear targets for future drug development and optimization studies.

References

Spectroscopic Profile of 1,3-Dihydroxy-2-methoxyxanthone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for the naturally occurring xanthone (B1684191), 1,3-Dihydroxy-2-methoxyxanthone. This compound has been isolated from plant sources, including Polygala caudata and Polygala fallax, and its structure has been characterized using various spectroscopic techniques. Due to limitations in accessing the full text of primary research articles, this guide summarizes the publicly available data and provides a general overview of the methodologies typically employed for the spectroscopic analysis of such compounds.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₄H₁₀O₅

  • Molecular Weight: 258.23 g/mol

  • CAS Number: 87339-74-0[1]

Spectroscopic Data Summary

Detailed, quantitative spectroscopic data for this compound is primarily available within specialized scientific literature. While direct access to the full datasets from these publications is limited, the following provides a summary of the types of data reported and references to the primary sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound in CDCl₃ is available in the SpectraBase database, citing the publication PHYTOCHEMISTRY, 67, 2146 (2006).[2] Access to the full spectral data, including chemical shifts for each carbon atom, is typically available through the original publication or specialized databases.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The full ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, would be detailed in the primary literature.

A comprehensive search has identified the following key publications that report the isolation and structural elucidation of this compound, and are expected to contain the complete NMR data:

  • Li W, et al. Xanthones from Polygala caudata. Phytochemistry, 1999, 51(7): 953-958.[1]

  • Lin L L, et al. [Chemical constituents in roots of Polygala fallax and their anti-oxidation activities in vitro]. Zhongguo Zhong Yao Za Zhi, 2005, 30(11): 827-30.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

  • O-H stretching: For the hydroxyl groups.

  • C=O stretching: For the ketone group of the xanthone core.

  • C-O stretching: For the ether and hydroxyl groups.

  • C=C stretching: For the aromatic rings.

  • C-H stretching and bending: For the aromatic and methoxy (B1213986) protons.

The specific wavenumbers for these absorptions would be provided in the experimental section of the aforementioned research articles.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as fragmentation patterns that can help to confirm its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Experimental Protocols: A General Overview

While the specific experimental details for this compound are contained within the cited literature, the following provides a general overview of the standard methodologies used for spectroscopic analysis of natural products.

Sample Preparation

The isolated and purified compound is dissolved in an appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆). For IR spectroscopy, the sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent. For MS, the sample is typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) and introduced into the instrument.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • ¹H NMR: Spectra are recorded to determine the chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Spectra are recorded to identify the chemical shifts of all carbon atoms. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, and to fully assign the structure.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI), often coupled to a high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: The instrument is calibrated, and the sample is introduced to obtain the mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Polygala sp.) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Purification (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (LRMS, HRMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Data_Analysis Spectra Interpretation & Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: General workflow for the isolation and structural elucidation of a natural product.

Conclusion

This compound is a known natural product whose structure has been established through standard spectroscopic methods. While the detailed, raw spectroscopic data is embedded within primary scientific literature, this guide provides an overview of the available information and the general experimental approaches used for its characterization. For in-depth research and drug development, obtaining the full text of the cited articles is recommended to access the complete spectroscopic datasets.

References

Biosynthesis of 1,3-Dihydroxy-2-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of naturally occurring polyphenolic compounds renowned for their diverse and potent pharmacological activities. Among them, 1,3-Dihydroxy-2-methoxyxanthone holds significant interest for its potential therapeutic applications. Understanding its biosynthetic pathway is crucial for harnessing its medicinal properties through biotechnological production or synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final complex structure. It includes hypothetical quantitative data to illustrate the expected outcomes of key analytical procedures and provides detailed, adaptable experimental protocols for researchers aiming to investigate this or similar biosynthetic pathways. Visualizations of the pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Xanthones (9H-xanthen-9-ones) are characterized by a dibenzo-γ-pyrone scaffold and are predominantly found in higher plants and fungi.[1][2] Their biosynthesis is a testament to the intricate and efficient enzymatic machinery within these organisms, converting simple metabolic precursors into complex secondary metabolites. The substitution pattern on the xanthone (B1684191) core dictates its biological activity, which can range from antimicrobial and anti-inflammatory to anticancer properties. The molecule this compound features a specific arrangement of hydroxyl and methoxy (B1213986) groups on its A-ring, which is critical to its bioactivity. Elucidating its formation is a key step towards its sustainable production and the development of novel therapeutic agents.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to follow the general pathway established for many plant-derived xanthones. This pathway initiates from precursors supplied by the shikimate and acetate-malonate pathways, converging to form a key benzophenone (B1666685) intermediate. Subsequent cyclization and tailoring reactions, including a crucial methylation step, yield the final product.

Formation of the Benzophenone Intermediate

The assembly of the xanthone scaffold begins with the condensation of a phenylpropanoid-derived benzoyl-CoA unit with three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS) . The resulting intermediate, 2,4,6-trihydroxybenzophenone, undergoes further hydroxylation, typically at the 3'-position, by a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H) , to yield 2,3',4,6-tetrahydroxybenzophenone (B1214623).[3]

Oxidative Cyclization to the Xanthone Core

The pivotal step in forming the characteristic tricyclic xanthone structure is a regioselective intramolecular oxidative coupling of the 2,3',4,6-tetrahydroxybenzophenone intermediate. This reaction is catalyzed by a specific cytochrome P450 enzyme. Depending on the regioselectivity of this enzyme, one of two primary trihydroxyxanthone (THX) cores is formed: 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[3][4] Given the substitution pattern of the target molecule, it is plausible that 1,3,5-trihydroxyxanthone serves as the direct precursor.

Regiospecific Methylation

The final step in the proposed biosynthesis of this compound is the regiospecific methylation of the hydroxyl group at the C-2 position of the 1,3,5-trihydroxyxanthone precursor. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . These enzymes are known to play a crucial role in the diversification of plant secondary metabolites by modifying the properties of the parent molecule. The specific OMT responsible for this C-2 methylation has not yet been characterized but would belong to the broader family of plant OMTs active on flavonoids and other polyphenols.

Biosynthesis of this compound cluster_0 Primary Metabolism cluster_1 Xanthone Core Biosynthesis cluster_2 Final Tailoring Step Shikimate Pathway Shikimate Pathway Benzoyl-CoA Benzoyl-CoA Shikimate Pathway->Benzoyl-CoA Acetate-Malonate Pathway Acetate-Malonate Pathway 3x Malonyl-CoA 3x Malonyl-CoA Acetate-Malonate Pathway->3x Malonyl-CoA 2,4,6-Trihydroxybenzophenone 2,4,6-Trihydroxybenzophenone Benzoyl-CoA->2,4,6-Trihydroxybenzophenone BPS 3x Malonyl-CoA->2,4,6-Trihydroxybenzophenone 2,3',4,6-Tetrahydroxybenzophenone 2,3',4,6-Tetrahydroxybenzophenone 2,4,6-Trihydroxybenzophenone->2,3',4,6-Tetrahydroxybenzophenone B3'H 1,3,5-Trihydroxyxanthone 1,3,5-Trihydroxyxanthone 2,3',4,6-Tetrahydroxybenzophenone->1,3,5-Trihydroxyxanthone CYP450 (Oxidative Cyclization) This compound This compound 1,3,5-Trihydroxyxanthone->this compound OMT (S-adenosyl-L-methionine)

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not currently available in the literature, the following table provides a template with hypothetical values for the key enzymatic step catalyzed by the putative O-methyltransferase. These values are illustrative and serve as a benchmark for future experimental investigations.

Enzyme ParameterHypothetical ValueUnitMethod of Determination
Putative Xanthone C2-O-Methyltransferase
Substrate (1,3,5-Trihydroxyxanthone) Km25µMIn vitro enzyme assay with purified recombinant protein
S-adenosyl-L-methionine (SAM) Km15µMIn vitro enzyme assay with purified recombinant protein
Vmax100pkat/mg proteinIn vitro enzyme assay with purified recombinant protein
Optimal pH7.5-Buffer titration in enzyme assay
Optimal Temperature30°CTemperature gradient in enzyme assay
In Planta Analysis
1,3,5-Trihydroxyxanthone concentration5µg/g fresh weightLC-MS/MS analysis of plant tissue extract
This compound concentration1.5µg/g fresh weightLC-MS/MS analysis of plant tissue extract

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a series of well-defined experiments. The following protocols provide a general framework for the heterologous expression of a candidate O-methyltransferase, its purification, and subsequent characterization.

Heterologous Expression and Purification of a Candidate O-Methyltransferase

This protocol describes the expression of a His-tagged candidate OMT in Escherichia coli and its purification using immobilized metal affinity chromatography (IMAC).

Experimental Workflow for OMT Characterization Candidate OMT gene identification Candidate OMT gene identification Cloning into expression vector (e.g., pET with His-tag) Cloning into expression vector (e.g., pET with His-tag) Candidate OMT gene identification->Cloning into expression vector (e.g., pET with His-tag) Transformation into E. coli (e.g., BL21(DE3)) Transformation into E. coli (e.g., BL21(DE3)) Cloning into expression vector (e.g., pET with His-tag)->Transformation into E. coli (e.g., BL21(DE3)) Induction of protein expression (e.g., with IPTG) Induction of protein expression (e.g., with IPTG) Transformation into E. coli (e.g., BL21(DE3))->Induction of protein expression (e.g., with IPTG) Cell lysis and preparation of crude extract Cell lysis and preparation of crude extract Induction of protein expression (e.g., with IPTG)->Cell lysis and preparation of crude extract IMAC purification of His-tagged OMT IMAC purification of His-tagged OMT Cell lysis and preparation of crude extract->IMAC purification of His-tagged OMT SDS-PAGE and Western blot analysis for purity check SDS-PAGE and Western blot analysis for purity check IMAC purification of His-tagged OMT->SDS-PAGE and Western blot analysis for purity check In vitro enzyme assay In vitro enzyme assay SDS-PAGE and Western blot analysis for purity check->In vitro enzyme assay HPLC and LC-MS/MS analysis of reaction products HPLC and LC-MS/MS analysis of reaction products In vitro enzyme assay->HPLC and LC-MS/MS analysis of reaction products

Figure 2: General experimental workflow for OMT characterization.

Methodology:

  • Gene Cloning and Plasmid Construction: The coding sequence of the candidate OMT is amplified from cDNA and cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag.

  • Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Crude Extract Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation to yield the crude protein extract.

  • IMAC Purification: The crude extract is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged OMT is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His-tag antibody.

In Vitro O-Methyltransferase Assay

This protocol outlines a method to determine the activity and substrate specificity of the purified OMT.

Methodology:

  • Reaction Mixture: The standard reaction mixture (total volume of 100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 100 µM of the xanthone substrate (e.g., 1,3,5-trihydroxyxanthone), 200 µM S-adenosyl-L-methionine (SAM), and 1-5 µg of the purified recombinant OMT.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol (B129727) or by acidification with HCl. The reaction products are then extracted with an organic solvent such as ethyl acetate.

  • Control Reactions: Control reactions are performed in parallel, including a reaction without the enzyme, a reaction without the xanthone substrate, and a reaction with a boiled (inactive) enzyme.

Product Analysis by HPLC and LC-MS/MS

This protocol describes the analysis of the reaction products to identify and quantify the methylated xanthone.

Methodology:

  • Sample Preparation: The extracted reaction products are evaporated to dryness under a stream of nitrogen and redissolved in a suitable solvent (e.g., methanol) for analysis.

  • HPLC Analysis: The samples are analyzed by reverse-phase HPLC on a C18 column. A typical mobile phase could be a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid. The elution of compounds is monitored using a photodiode array (PDA) detector at a wavelength suitable for xanthones (e.g., 254 nm and 320 nm).[1] The retention time of the product is compared to that of an authentic standard of this compound, if available.

  • LC-MS/MS Analysis: For structural confirmation, the samples are analyzed by LC-MS/MS. The mass spectrometer is operated in positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern. The observed mass and fragmentation pattern of the enzymatic product are compared with those of the authentic standard or with predicted fragmentation patterns to confirm the identity of this compound.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process that highlights the elegance of natural product biosynthesis. While the complete pathway and the specific enzymes involved are yet to be fully elucidated, the proposed route provides a solid foundation for future research. The experimental protocols detailed in this guide offer a practical approach for scientists to investigate this and other related biosynthetic pathways. A thorough understanding of these pathways is not only of fundamental scientific interest but also opens up new avenues for the biotechnological production of valuable pharmaceuticals, contributing to the advancement of drug discovery and development.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydroxy-2-methoxyxanthone, a natural xanthone (B1684191) isolated from plants of the Polygala genus, belongs to a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities. While direct and extensive research on this specific molecule is emerging, the broader family of xanthones, and particularly those with similar hydroxylation and methoxylation patterns, have demonstrated significant potential as therapeutic agents. This technical guide consolidates the current understanding of the mechanism of action of this compound, drawing from studies on structurally related compounds. The primary activities associated with this class of molecules include anti-inflammatory, anticancer, and cholinesterase inhibitory effects. This document provides a comprehensive overview of these activities, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their natural occurrence in various plant families, fungi, and lichens has prompted extensive research into their biological activities. This compound has been isolated from Polygala caudata and Polygala fallax, plants with a history of use in traditional medicine.[1] The biological potential of xanthones is largely attributed to their chemical structure, with the type, number, and position of substituent groups like hydroxyl and methoxy (B1213986) moieties playing a crucial role in their bioactivity. This guide focuses on the elucidated and putative mechanisms of action of this compound, with a focus on its anti-inflammatory, anticancer, and acetylcholinesterase inhibitory properties.

Core Mechanisms of Action

The biological effects of this compound and its analogs are believed to be mediated through multiple mechanisms, including enzyme inhibition and modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Xanthone derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate inflammatory signaling cascades. While specific data for this compound is limited, studies on structurally similar xanthones suggest a mechanism involving the inhibition of pro-inflammatory mediators.[2]

A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Xanthones are thought to interfere with this pathway at various points, leading to a reduction in the inflammatory response.

Another critical signaling cascade in inflammation is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway, comprising kinases such as ERK, JNK, and p38, is activated by a variety of extracellular stimuli and plays a crucial role in the production of inflammatory mediators. Inhibition of MAPK phosphorylation by xanthone derivatives has been observed in several studies, suggesting another avenue for their anti-inflammatory effects.[2]

Anticancer Activity

The anticancer potential of xanthones is a significant area of research. The planar structure of the xanthone scaffold allows for intercalation into DNA, and various derivatives have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.[4] The anticancer activity is highly dependent on the substitution pattern on the xanthone core. For instance, the presence of hydroxyl and methoxy groups can significantly influence cytotoxicity.

Cholinesterase Inhibition

Derivatives of 1,3-dihydroxyxanthone have emerged as promising inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7][8][9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Structure-activity relationship (SAR) studies on a series of 1,3-dihydroxyxanthone derivatives have revealed that the introduction of hydrophobic substituents at the C-3 position significantly enhances their AChE inhibitory activity.[6]

Kinetic studies of these derivatives often indicate a mixed-mode of inhibition, suggesting that they may bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[6] This dual-binding capability can be particularly effective in inhibiting AChE activity.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for 1,3-dihydroxyxanthone and its derivatives. It is important to note that much of the specific data for this compound is not yet available in the public domain, and therefore, data from structurally related compounds are presented to provide a comparative context.

Table 1: Anticancer Activity of 1,3-Dihydroxyxanthone and Related Compounds

CompoundCancer Cell LineIC50 (µM)Reference
1,3-DihydroxyxanthoneT47D (Breast Cancer)66.58[10]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB (Oral Cancer)20.0[4]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBv200 (Multidrug-resistant Oral Cancer)30.0[4]
1,3,6,8-TetrahydroxyxanthoneHepG2 (Liver Cancer)9.18[5]

Table 2: Cholinesterase Inhibitory Activity of 1,3-Dihydroxyxanthone Derivatives

CompoundEnzymeIC50 (µM)Reference
1,3-DihydroxyxanthoneAcetylcholinesterase (AChE)> 100[6]
1-hydroxy-3-(but-2-en-1-yloxy)-9H-xanthen-9-one (Derivative 2g)Acetylcholinesterase (AChE)20.8[6]
1-hydroxy-3-(hex-2-en-1-yloxy)-9H-xanthen-9-one (Derivative 2j)Acetylcholinesterase (AChE)21.5[6]
2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-oneAcetylcholinesterase (AChE)2.61 ± 0.13[7][11]
2-((diethylamino)methyl)-1-hydroxy-3-(3-methylbut-2-enyloxy)-9H-xanthen-9-oneButyrylcholinesterase (BuChE)0.51 ± 0.01[7][11]
Amphiphilic xanthone derivative 11Acetylcholinesterase (AChE)0.46[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for assessing the biological activities of xanthone derivatives.

In Vitro Anticancer Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., T47D, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or related compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of a compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer

    • 20 µL of DTNB solution

    • 10 µL of the test compound at various concentrations (or solvent for the control)

    • 10 µL of AChE solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its biological evaluation.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway cluster_nucleus NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Degradation of IκB NFkB_IkB->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes Induces Xanthone 1,3-Dihydroxy- 2-methoxyxanthone Xanthone->IKK Inhibits Xanthone->NFkB Inhibits Translocation

NF-κB Signaling Pathway and Putative Inhibition by Xanthones.

MAPK_Signaling_Pathway MAPK Signaling Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Regulates Xanthone 1,3-Dihydroxy- 2-methoxyxanthone Xanthone->MAPKKK Inhibits Xanthone->MAPKK Inhibits

MAPK Signaling Pathway and Potential Modulation by Xanthones.

Experimental_Workflow General Experimental Workflow for Biological Evaluation Start Start: This compound Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) Start->Anti_inflammatory Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Start->Anticancer Cholinesterase Cholinesterase Inhibition (Ellman's Method) Start->Cholinesterase Data_Analysis Data Analysis (IC50 determination) Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Cholinesterase->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Western Blot, qPCR) Data_Analysis->Mechanism_Studies Conclusion Conclusion: Therapeutic Potential Mechanism_Studies->Conclusion

General Experimental Workflow for Biological Evaluation.

Conclusion

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Based on the extensive research on structurally related xanthones, its mechanism of action is likely multifaceted, involving the modulation of key signaling pathways such as NF-κB and MAPK, and the inhibition of enzymes like acetylcholinesterase. While the direct quantitative data for this specific molecule remains to be fully elucidated, the information compiled in this guide provides a strong foundation for future research. The detailed experimental protocols and pathway diagrams serve as a valuable resource for scientists and drug development professionals seeking to explore the therapeutic potential of this and other related xanthone derivatives. Further investigation is warranted to precisely define the molecular targets and quantify the biological activities of this compound to fully realize its potential in medicine.

References

Potential Therapeutic Targets of 1,3-Dihydroxy-2-methoxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxy-2-methoxyxanthone is a naturally occurring xanthone (B1684191) that has been isolated from various plant species, including Polygala caudata, Hypericum sampsonii, and Hypericum laricifolium. The xanthone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the currently identified potential therapeutic targets of this compound, based on available preclinical research. The information presented herein is intended to support further investigation and drug development efforts centered on this compound.

Identified Biological Activities and Potential Therapeutic Targets

Current research indicates that this compound exhibits two primary areas of biological activity: inhibition of cytochrome P450 enzymes and antiproliferative effects against cancer cells. These activities suggest its potential utility in both cancer therapy and as a modulator of drug metabolism.

Cytochrome P450 Enzyme Inhibition

A study on xanthones isolated from the roots of Polygala caudata revealed that this compound, among other isolated compounds, exhibited inhibitory effects on the enzymes CYP1A1, CYP1A2, and CYP1B1.

Therapeutic Relevance:

The cytochrome P450 (CYP) family of enzymes, particularly the CYP1 subfamily (CYP1A1, CYP1A2, and CYP1B1), are crucial in the metabolism of a wide array of xenobiotics, including therapeutic drugs and procarcinogens.[1][2]

  • CYP1A1 and CYP1B1 are often overexpressed in various tumors and are involved in the metabolic activation of procarcinogens. Their inhibition is a key strategy in chemoprevention.

  • CYP1A2 is a major enzyme in the human liver responsible for the metabolism of several clinically important drugs and the activation of certain procarcinogens.[1][3]

Inhibition of these enzymes by this compound suggests its potential as:

  • A chemopreventive agent by blocking the activation of environmental carcinogens.

  • An adjunct therapeutic agent to modify the metabolism and potentially enhance the efficacy or reduce the toxicity of co-administered anticancer drugs.

Quantitative Data:

Enzyme% Inhibition (at 10 µM)
CYP1A1Data not specified
CYP1A2Noted as inhibitory
CYP1B1Data not specified

Further studies are required to determine the precise IC50 values and the mode of inhibition (e.g., competitive, non-competitive).

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay (Generalized)

The following is a generalized protocol for assessing the inhibitory activity of a compound against CYP enzymes, as specific details for the cited study on this compound were not available.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Recombinant human CYP enzymes - Fluorogenic substrate - NADPH regenerating system - Test compound dilutions dispense Dispense enzyme and test compound into a 96-well plate prep_reagents->dispense pre_incubate Pre-incubate to allow compound-enzyme interaction dispense->pre_incubate initiate Initiate reaction by adding substrate and NADPH system pre_incubate->initiate incubate Incubate at 37°C initiate->incubate read_plate Read fluorescence on a plate reader at specific excitation/emission wavelengths incubate->read_plate calculate Calculate percentage inhibition relative to a vehicle control read_plate->calculate determine_ic50 Determine IC50 value from a dose-response curve calculate->determine_ic50

Generalized workflow for an in vitro CYP450 inhibition assay.
Antiproliferative Activity

Research on compounds isolated from Hypericum laricifolium has demonstrated that this compound possesses antiproliferative activity against human hepatocellular carcinoma (Hep3B) cells.

Therapeutic Relevance:

The ability to inhibit the growth of cancer cells is a cornerstone of oncology drug development. Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. The identification of novel compounds with activity against HCC cell lines is a promising step toward new therapeutic options.

Quantitative Data:

Cell LineActivityIC50 Value (µM)
Hep3B (Hepatocellular Carcinoma)Antiproliferative> 22 µM

The reported IC50 value suggests moderate activity and warrants further investigation to enhance potency, potentially through medicinal chemistry efforts.

Experimental Protocol: Cell Viability (MTT) Assay (Generalized)

The following is a generalized protocol for determining the antiproliferative activity of a compound using the MTT assay.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Hep3B cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with varying concentrations of This compound seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate percentage of cell viability relative to control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Generalized workflow for determining cell viability via MTT assay.

Hypothesized Signaling Pathways in Anticancer Activity

While the precise molecular mechanisms through which this compound exerts its antiproliferative effects have not been elucidated, the broader class of xanthones is known to modulate several key signaling pathways implicated in cancer cell survival and proliferation.[4][5][6] Based on this, a plausible hypothesis is that this compound may act through one or more of the following pathways.

Potential Downstream Effects:

  • Induction of Apoptosis: Many xanthones trigger programmed cell death by activating caspases and altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[4]

  • Cell Cycle Arrest: Xanthones have been shown to cause cell cycle arrest at various phases (e.g., G1 or S phase) by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4][7]

The diagram below illustrates a hypothetical signaling cascade that is commonly targeted by anticancer xanthones.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcomes compound This compound PI3K PI3K compound->PI3K Inhibition RAS RAS compound->RAS Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Transcription Factors (e.g., NF-κB, AP-1) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Decreased Proliferation Transcription->Proliferation Apoptosis Increased Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest

Hypothetical signaling pathways modulated by xanthones.

Conclusion and Future Directions

This compound has emerged as a natural product with defined biological activities that warrant further investigation. The dual potential to inhibit key metabolic enzymes and suppress cancer cell growth positions it as an interesting lead compound for oncological applications.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Determining the IC50 values against a broader panel of cancer cell lines and elucidating the precise mechanism of CYP enzyme inhibition.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound in cancer cells to confirm the hypothesized mechanisms.

  • In Vivo Efficacy: Evaluating the antitumor activity and pharmacokinetic properties of this compound in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity for its identified targets.

This technical guide summarizes the current state of knowledge on the potential therapeutic targets of this compound, providing a foundation for future research and development.

References

In Silico Prediction of 1,3-Dihydroxy-2-methoxyxanthone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of the natural product 1,3-Dihydroxy-2-methoxyxanthone. Xanthones are a class of polyphenolic compounds known for their diverse pharmacological properties. This document outlines a systematic computational workflow, beginning with the retrieval of the compound's structure and proceeding through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, molecular docking studies against plausible protein targets, and subsequent pathway analysis to elucidate potential mechanisms of action. Detailed methodologies for each in silico experiment are provided to ensure reproducibility. Furthermore, this guide includes protocols for the experimental validation of computational predictions. All quantitative data from the predictive studies are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate clear interpretation by researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.

Introduction

This compound is a xanthone (B1684191) derivative that can be isolated from Polygala caudata. The xanthone scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Computational, or in silico, methods offer a rapid and cost-effective approach to predict the bioactivity of natural products like this compound, thereby prioritizing experimental validation efforts.[1] This guide presents a hypothetical, yet scientifically plausible, in silico investigation to predict the bioactivity profile of this compound.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H10O5SpectraBase
Molecular Weight258.23 g/mol SpectraBase
SMILESCOC1=C(C(=O)C2=C(OC3=C2C=CC=C3)C=C1O)OPubChem
InChIInChI=1S/C14H10O5/c1-18-14-8(15)6-10-11(13(14)17)12(16)7-4-2-3-5-9(7)19-10/h2-6,15,17H,1H3SpectraBase

In Silico Prediction Workflow

The in silico analysis of this compound follows a multi-step workflow designed to comprehensively assess its potential as a therapeutic agent.

G A Compound Structure Acquisition (SMILES String) B ADMET Prediction A->B C Molecular Docking A->C F Experimental Validation B->F D Target Identification C->D E Pathway Analysis D->E E->F G cluster_0 This compound cluster_1 Signaling Pathways Xanthone Xanthone VEGFR2 VEGFR2 Xanthone->VEGFR2 Inhibition Bcl2 Bcl2 Xanthone->Bcl2 Inhibition PI3K PI3K VEGFR2->PI3K Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Akt Akt PI3K->Akt Akt->Bcl2 Phosphorylation (Inhibition of Apoptosis)

References

Methodological & Application

Application Notes and Protocols for the Spectroscopic Analysis of 1,3-Dihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key spectroscopic techniques for the characterization of 1,3-Dihydroxy-2-methoxyxanthone , a xanthone (B1684191) derivative with potential applications in pharmaceutical research. Detailed protocols for each analytical method are provided to ensure reliable and reproducible results.

Compound Information

PropertyValue
IUPAC Name 1,3-Dihydroxy-2-methoxy-9H-xanthen-9-one
Molecular Formula C₁₄H₁₀O₅
Molecular Weight 258.23 g/mol [1][2]
CAS Number 87339-74-0[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the xanthone scaffold.

¹H NMR Spectroscopy

Summary of Expected ¹H NMR Data:

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~ 6.3 - 6.5d
H-5~ 7.3 - 7.5m
H-6~ 7.6 - 7.8m
H-7~ 7.3 - 7.5m
H-8~ 8.2 - 8.4dd
2-OCH₃~ 3.8 - 4.0s
1-OH~ 12.0 - 14.0 (chelated)s
3-OH~ 9.0 - 11.0s

Note: Predicted values are based on typical chemical shifts for xanthone derivatives. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Summary of ¹³C NMR Data:

The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule, including the quaternary carbons of the xanthone core.

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-1162.1
C-2131.5
C-3160.0
C-493.1
C-4a157.0
C-5117.8
C-6134.2
C-7123.9
C-8126.5
C-8a121.2
C-9182.5
C-9a107.8
C-10a155.8
2-OCH₃60.5

Data obtained from SpectraBase, attributed to N. Tanaka and Y. Takaishi, Phytochemistry, 67 (2006) 2146.[1]

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve adequate signal intensity.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Visualization of NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis dissolve Dissolve 5-10 mg in 0.6 mL Deuterated Solvent nmr_spec NMR Spectrometer (≥400 MHz for ¹H) dissolve->nmr_spec h1_acq ¹H NMR Acquisition nmr_spec->h1_acq c13_acq ¹³C NMR Acquisition nmr_spec->c13_acq process Fourier Transform, Phase Correction, Baseline Correction h1_acq->process c13_acq->process reference Reference to Solvent Peak process->reference structure Structure Elucidation reference->structure MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve_ms Prepare dilute solution (e.g., 1 mg/mL in MeOH) ms_spec Mass Spectrometer (ESI or EI source) dissolve_ms->ms_spec ionization Ionization ms_spec->ionization mass_analysis Mass Analysis ionization->mass_analysis spectrum Mass Spectrum Generation mass_analysis->spectrum analysis Identify Molecular Ion Peak & Fragmentation Pattern spectrum->analysis UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare dilute solution in UV-grade solvent uv_spec UV-Vis Spectrophotometer prepare_solution->uv_spec scan Scan from 200-600 nm uv_spec->scan uv_spectrum Generate Absorption Spectrum scan->uv_spectrum identify_lambda Identify λmax values uv_spectrum->identify_lambda IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_ir Prepare KBr pellet or use ATR ir_spec FTIR Spectrometer prep_ir->ir_spec acquire_bg Acquire Background ir_spec->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample ir_spectrum Generate IR Spectrum acquire_sample->ir_spectrum assign_peaks Assign peaks to functional groups ir_spectrum->assign_peaks

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 1,3-Dihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in various medicinal plants and fungi, recognized for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. The antioxidant potential of xanthone (B1684191) derivatives is of significant interest in drug development for the prevention and treatment of diseases associated with oxidative stress. This document provides detailed protocols for assessing the antioxidant activity of 1,3-Dihydroxy-2-methoxyxanthone using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Additionally, it outlines potential signaling pathways through which xanthones may exert their antioxidant effects.

Antioxidant Activity of Xanthone Derivatives

Compound Name/DerivativeDPPH IC50ABTS IC50Reference
Aspidxanthone A11.2 µMNot Reported[1][2]
Ethyl acetate (B1210297) fraction of Macaranga hypoleuca14.31 µg/mL2.10 µg/mL[3]
Butanol fraction of Macaranga hypoleucaNot Reported3.21 µg/mL[3]
Methanol (B129727) extract of Macaranga hypoleuca19.32 µg/mL3.72 µg/mL[3]
Ethanolic extract of Laurus azorica59.19 µg/mL6.78 µg/mL[4]

Note: The antioxidant activity of xanthones can vary significantly based on the number and position of hydroxyl and methoxyl groups.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the test compound solution at each concentration (to account for any absorbance of the compound itself).

    • For the negative control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the negative control.

      • A_sample is the absorbance of the test compound or positive control.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound add_sample Add 100 µL Sample/Control to 96-well plate prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition and IC50 Value read_abs->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound (or test compound)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Control:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions from the stock solution.

    • Prepare similar dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 µL of the various concentrations of the test compound or positive control.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • For the blank, add 10 µL of the solvent used for the test compound and 190 µL of the ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the blank.

      • A_sample is the absorbance of the test compound or positive control.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution prep_working_abts Dilute to Working ABTS•+ Solution prep_abts->prep_working_abts add_abts Add 190 µL Working ABTS•+ Solution prep_working_abts->add_abts prep_sample Prepare Serial Dilutions of Test Compound add_sample Add 10 µL Sample/Control to 96-well plate prep_sample->add_sample prep_control Prepare Serial Dilutions of Positive Control prep_control->add_sample add_sample->add_abts incubate Incubate 6 min add_abts->incubate read_abs Measure Absorbance at 734 nm incubate->read_abs calculate Calculate % Inhibition and IC50 Value read_abs->calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Potential Signaling Pathways in Antioxidant Activity

Xanthones and other polyphenolic antioxidants can exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for antioxidant enzymes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Antioxidant_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Xanthone This compound Keap1_Nrf2 Keap1-Nrf2 Complex Xanthone->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Gene_Expression Upregulation of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Gene_Expression Activates Antioxidant_Enzymes Increased Antioxidant Enzyme Production Gene_Expression->Antioxidant_Enzymes Cell_Protection Enhanced Cellular Protection against Oxidative Damage Antioxidant_Enzymes->Cell_Protection

Caption: The Nrf2-ARE antioxidant signaling pathway.

Conclusion

The provided protocols for the DPPH and ABTS assays offer standardized methods to evaluate the in vitro antioxidant activity of this compound. While specific data for this compound is pending experimental determination, the comparative data for related xanthones and the outlined signaling pathways provide a solid foundation for further research. These investigations are essential for understanding the therapeutic potential of this compound in the context of oxidative stress-related diseases.

References

Application Notes and Protocols for 1,3-Dihydroxy-2-methoxyxanthone Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 1,3-Dihydroxy-2-methoxyxanthone, a xanthone (B1684191) derivative with potential as an anticancer agent. Xanthones are a class of polyphenolic compounds known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The protocols outlined below detail standard cell-based assays for assessing cell viability and elucidating the mechanism of cell death induced by this compound.

Data Presentation: Cytotoxic Activity of Xanthone Derivatives

While extensive data on this compound is still emerging, the following table summarizes the cytotoxic activities (IC50 values) of structurally similar xanthone derivatives against various cancer cell lines. This provides a comparative basis for the potential efficacy of this class of compounds.

Xanthone DerivativeCancer Cell LineIC50 (µM)Assay TypeExposure Time (h)
1,3-DihydroxyxanthoneHepG2 (Liver)71.4[1]Not SpecifiedNot Specified
1,6-DihydroxyxanthoneHepG2 (Liver)40.4[1]Not SpecifiedNot Specified
1,7-DihydroxyxanthoneHepG2 (Liver)13.2[1]Not SpecifiedNot Specified
1-HydroxyxanthoneHepG2 (Liver)43.2[1]Not SpecifiedNot Specified
1,3,6,8-TetrahydroxyxanthoneHepG2 (Liver)9.18[1]Not SpecifiedNot Specified
1,3-Dihydroxy-2-methylxanthoneMCF-7 (Breast)Significant InhibitionNot SpecifiedNot Specified

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[2][4] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is proportional to the number of metabolically active cells.[2][4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully aspirate the medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect and quantify specific proteins in a sample.[5] To investigate if this compound induces apoptosis, the expression levels of key apoptosis-related proteins can be analyzed. Primary markers for apoptosis that can be detected by Western blot include cleaved caspases (e.g., caspase-3, -9), cleaved PARP (poly (ADP-ribose) polymerase-1), and members of the Bcl-2 family (e.g., Bax, Bcl-2).[5]

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.[6]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[6] Determine the protein concentration of each sample using a BCA protein assay.[6][7]

  • Sample Preparation: Normalize the protein concentrations of all samples.[6] Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[6]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST.[6] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Wash the membrane again with TBST.[6] Apply ECL substrate and visualize the protein bands using an imaging system.[6]

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Hypothesized Signaling Pathway of Xanthone-Induced Apoptosis

Apoptosis_Pathway cluster_compound Compound Action cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound 1,3-Dihydroxy-2- methoxyxanthone bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Hypothesized intrinsic apoptosis pathway induced by xanthones.

References

Application Notes and Protocols for 1,3-Dihydroxy-2-methoxyxanthone in Tumor Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydroxy-2-methoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, which are known for their diverse pharmacological activities, including anticancer properties. Many xanthone derivatives have been shown to induce apoptosis, or programmed cell death, in various tumor cell lines, making them promising candidates for cancer therapeutic development. The induction of apoptosis is a key mechanism for eliminating cancerous cells, and understanding how compounds like this compound trigger this process is crucial for their evaluation as potential drug candidates.

These application notes provide a comprehensive guide to studying the pro-apoptotic effects of this compound. While specific data for this particular xanthone derivative is limited in publicly available literature, the following protocols and data tables are based on studies of structurally similar compounds and established methodologies for assessing apoptosis. Researchers should use these as a starting point and optimize the conditions for their specific cancer cell lines and experimental setup.

Data Presentation: Efficacy of Xanthone Derivatives in Cancer Cell Lines

The following table summarizes the cytotoxic activity of various xanthone derivatives, including those with hydroxylation and methoxylation patterns similar to this compound, against a range of human cancer cell lines. This data can serve as a reference for designing dose-response experiments.

CompoundCancer Cell LineAssayIC50 (µM)
1,3-DihydroxyxanthoneHeLa (Cervical Cancer)MTT86.0[1]
1,6-DihydroxyxanthoneHeLa (Cervical Cancer)MTT>200[1]
1-Hydroxy-2-methoxyxanthoneVariousNot SpecifiedWeaker than 2-hydroxy-1-methoxyxanthone[2]
3,4-Dihydroxy-2-methoxyxanthoneLeukemiaNot SpecifiedPotent antiproliferative and apoptotic effects[3][4]
2,3-Dihydroxy-4-methoxyxanthoneLeukemiaNot SpecifiedPotent antiproliferative and apoptotic effects[3][4]
1,7-Dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB (Oral Cancer)Not Specified20.0[2]
1,7-Dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKBv200 (Multidrug-resistant Oral Cancer)Not Specified30.0[2]
7-Bromo-1,3-dihydroxy-9H-xanthen-9-oneMDA-MB-231 (Breast Cancer)Not Specified0.46[5]

Signaling Pathways in Xanthone-Induced Apoptosis

Xanthone derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases. Some xanthones have also been shown to influence other key signaling pathways implicated in cancer cell survival and proliferation.

Xanthone 1,3-Dihydroxy- 2-methoxyxanthone Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Xanthone->Bcl2 Modulates Mito Mitochondrial Perturbation Bcl2->Mito Regulates CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by xanthones.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with 1,3-dihydroxy- 2-methoxyxanthone A->B C Add MTT Reagent B->C D Incubate & Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Prepare whole-cell lysates from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

cluster_1 Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE & Protein Transfer A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation D->E F Detection E->F G Analysis F->G

Caption: General workflow for Western Blot analysis.

Protocol 4: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC)

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates according to the kit manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: Add equal amounts of protein to a 96-well plate, followed by the caspase-3 substrate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a microplate reader.

  • Data Analysis: The increase in absorbance or fluorescence is proportional to caspase-3 activity.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the pro-apoptotic effects of this compound in tumor cells. By systematically applying these methods, researchers can determine the cytotoxic efficacy, characterize the mode of cell death, and begin to elucidate the underlying molecular mechanisms. Given the limited specific data on this compound, careful optimization of experimental conditions will be essential for generating reliable and meaningful results.

References

Application Notes and Protocols for Investigating 1,3-Dihydroxy-2-methoxyxanthone as a Potential Vasorelaxant Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the vasorelaxant properties of 1,3-Dihydroxy-2-methoxyxanthone are not available in the current scientific literature. The following application notes and protocols are based on studies of structurally similar xanthone (B1684191) derivatives and are provided as a comprehensive guide for the investigation of this specific compound. The quantitative data presented are hypothetical and for illustrative purposes only. Researchers should determine the specific experimental parameters for this compound empirically.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds that have demonstrated a wide range of pharmacological activities. Several substituted xanthones have been identified as potent vasorelaxant agents, acting through various signaling pathways to induce relaxation of vascular smooth muscle. This document outlines a series of application notes and experimental protocols to investigate the potential of this compound as a vasorelaxant agent. The proposed mechanisms of action, based on studies of analogous compounds like 1,5-dihydroxy-2,3-dimethoxy-xanthone, involve endothelium-independent pathways, modulation of potassium and calcium channels, and potential interaction with the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade.

Potential Vasorelaxant Profile of this compound (Hypothetical Data)

The following tables summarize the expected quantitative outcomes from the proposed experimental protocols. These values are illustrative and should be replaced with experimental data.

Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings

ParameterValue
EC50 (Phenylephrine Pre-contraction) Hypothetical: 5.2 ± 0.9 µM
Emax (Maximal Relaxation) Hypothetical: 95.8 ± 3.1 %
Endothelium-Dependence Hypothetical: Primarily Endothelium-Independent

Table 2: Effect of Various Inhibitors on this compound-Induced Vasorelaxation

InhibitorTargetConcentration% Inhibition of Vasorelaxation (Hypothetical)
L-NAME Nitric Oxide Synthase (NOS)100 µM15 ± 4.2
ODQ Soluble Guanylate Cyclase (sGC)10 µM12 ± 3.8
Tetraethylammonium (TEA) Non-selective K+ Channel Blocker10 mM65 ± 7.1
4-Aminopyridine (4-AP) Voltage-gated K+ (Kv) Channel Blocker1 mM58 ± 6.5
Glibenclamide ATP-sensitive K+ (KATP) Channel Blocker10 µM8 ± 2.1
Verapamil L-type Ca2+ Channel Blocker1 µM45 ± 5.3

Experimental Protocols

Preparation of Isolated Rat Aortic Rings

This protocol describes the standard procedure for isolating and preparing rat aortic rings for in vitro vasorelaxation studies.

  • Animal Euthanasia and Aorta Isolation:

    • Humanely euthanize a male Sprague-Dawley rat (250-300g) following approved institutional guidelines.

    • Make a midline abdominal incision and carefully dissect the thoracic aorta.

    • Immediately place the isolated aorta in cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).

  • Aortic Ring Preparation:

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissues.

    • Cut the aorta into rings of 2-3 mm in length.

    • For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

  • Mounting in Organ Bath:

    • Suspend the aortic rings between two stainless steel hooks in a 10 mL organ bath filled with K-H buffer.

    • Maintain the buffer at 37°C and continuously aerate with 95% O2 and 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

Vasorelaxation Assay

This protocol details the steps to assess the vasorelaxant effect of this compound.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, washing with fresh K-H buffer every 15-20 minutes.

    • Induce a contraction with 60 mM KCl. Rings that do not show a contractile response of at least 1 g should be discarded.

    • Wash the rings and allow them to return to baseline.

    • To confirm endothelium integrity, pre-contract the rings with phenylephrine (B352888) (PE, 1 µM) and then add acetylcholine (B1216132) (ACh, 10 µM). A relaxation of >80% indicates intact endothelium.

  • Concentration-Response Curve Generation:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (1 µM) or KCl (60 mM).

    • Once a stable contraction plateau is reached, cumulatively add this compound in increasing concentrations (e.g., 0.1 µM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by PE or KCl.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) using non-linear regression analysis.

Investigation of the Mechanism of Action

To elucidate the signaling pathways involved, the vasorelaxation assay is repeated in the presence of various inhibitors.

  • Incubation with Inhibitors:

    • Following the equilibration and viability check, incubate the aortic rings with one of the following inhibitors for 20-30 minutes before pre-contraction:

      • To investigate the NO/cGMP pathway: L-NAME (100 µM) or ODQ (10 µM).

      • To investigate the role of potassium channels: Tetraethylammonium (10 mM), 4-Aminopyridine (1 mM), or Glibenclamide (10 µM).

      • To investigate the role of calcium channels: Perform the experiment in a Ca2+-free K-H buffer containing EGTA (1 mM) or in the presence of Verapamil (1 µM).

  • Generation of Concentration-Response Curves:

    • After incubation with the inhibitor, pre-contract the rings with PE or KCl and generate a cumulative concentration-response curve for this compound as described in section 3.2.

  • Analysis:

    • Compare the concentration-response curves and EC50 values obtained in the presence and absence of the inhibitors to determine the involvement of each pathway. A rightward shift of the curve and an increase in the EC50 value in the presence of an inhibitor suggest the involvement of that specific pathway.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for Vasorelaxation

G cluster_0 Vascular Smooth Muscle Cell Xanthone 1,3-Dihydroxy-2- methoxyxanthone K_channel K+ Channels (e.g., Kv) Xanthone->K_channel Activates Ca_channel L-type Ca2+ Channels Xanthone->Ca_channel Inhibits Relaxation Relaxation Xanthone->Relaxation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Hyperpolarization->Ca_channel Inhibits Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca Increases Contraction Contraction Intracellular_Ca->Contraction Induces

Caption: Proposed mechanism of vasorelaxation by this compound.

Experimental Workflow for Vasorelaxation Studies

G A Aortic Ring Preparation B Mounting in Organ Bath & Equilibration A->B C Viability & Endothelium Integrity Check B->C D Pre-contraction (Phenylephrine or KCl) C->D H Mechanism Study (Incubation with Inhibitors) C->H E Cumulative Addition of This compound D->E F Data Acquisition (Tension Recording) E->F G Data Analysis (EC50, Emax) F->G H->D

Caption: Workflow for in vitro vasorelaxation experiments.

Potential Involvement of the NO/cGMP Pathway

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates Xanthone_EC 1,3-Dihydroxy-2- methoxyxanthone Xanthone_EC->eNOS May activate cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Ca_decrease Decrease in [Ca2+]i PKG->Ca_decrease Relaxation Relaxation Ca_decrease->Relaxation

Caption: Potential endothelium-dependent vasorelaxant pathway.

Application Notes and Protocols for Evaluating the Efficacy of 1,3-Dihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the therapeutic potential of 1,3-Dihydroxy-2-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. The following sections detail protocols for assessing its anti-cancer, antioxidant, and anti-inflammatory properties through established cell-based assays.

Anti-Cancer Efficacy Evaluation

Xanthones are a class of compounds that have demonstrated promising anti-proliferative and cytotoxic effects against various cancer cell lines. The following protocols are designed to quantify the anti-cancer efficacy of this compound.

Data Summary: Anti-Cancer Activity
CompoundCell LineAssayIC50 (µM)Reference
This compoundHep3B (Hepatocellular Carcinoma)Not Specified48.1 ± 14.0[1]
Doxorubicin (Reference)HeLa (Cervical Cancer)MTT Assay1.2[2]
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Cancer cell lines (e.g., Hep3B, HeLa, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The SRB assay is a cell density-based assay that relies on the binding of the dye sulforhodamine B to protein basic amino acid residues of cells.

Materials:

  • This compound

  • Cancer cell lines

  • Complete culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Antioxidant Activity Evaluation

The antioxidant potential of a compound can be determined by its ability to scavenge free radicals. The DPPH and ABTS assays are common methods to evaluate this activity.

Data Summary: Antioxidant Activity
CompoundAssayIC50 (µM)Reference
This compoundDPPH Radical Scavenging35.48[2]
Experimental Protocols

This assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by antioxidants.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solutions to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample solution. The control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or PBS

  • Trolox (positive control)

  • 96-well plates

  • Microplate reader

Protocol:

  • ABTS•+ Generation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound or Trolox at various concentrations to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Data Summary: Anti-inflammatory Activity (Representative Data for Xanthones)
CompoundCell LineInhibitory ActionIC50 (µM)Reference
α-MangostinRAW 264.7Nitric Oxide Production3.1[3]
γ-MangostinRAW 264.7Nitric Oxide Production6.0[3]

Note: Specific IC50 values for this compound in anti-inflammatory assays were not available in the reviewed literature. The data presented is for structurally related xanthones to provide a comparative context.

Experimental Protocol

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for IL-6 and PGE2

  • 96-well and 24-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO assay) or 24-well plates (for IL-6 and PGE2 ELISA) and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.

  • IL-6 and PGE2 ELISA:

    • Measure the concentrations of IL-6 and PGE2 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of NO, IL-6, and PGE2 production by this compound compared to the LPS-stimulated vehicle control and calculate the IC50 values.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key cellular signaling pathways known to be modulated by xanthones. Based on existing literature for similar compounds, the NF-κB, PI3K/Akt/mTOR, and MAPK pathways are relevant targets.[2][4]

Experimental Workflow: Western Blot Analysis

A common method to assess the activation of these pathways is to measure the phosphorylation status of key proteins by Western blotting.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., cancer cell lines for anti-cancer studies, macrophages for anti-inflammatory studies) and treat them with this compound for various times and at various concentrations, with or without a stimulant (e.g., growth factor or LPS).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65/p65 for NF-κB, p-Akt/Akt and p-mTOR/mTOR for PI3K/Akt/mTOR, and p-ERK/ERK, p-JNK/JNK, p-p38/p38 for MAPK).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the target proteins.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

experimental_workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis cluster_outcome Efficacy Evaluation anticancer Anti-Cancer Assays (MTT, SRB) ic50 IC50 Determination anticancer->ic50 antioxidant Antioxidant Assays (DPPH, ABTS) antioxidant->ic50 anti_inflammatory Anti-inflammatory Assays (NO, IL-6, PGE2) anti_inflammatory->ic50 efficacy Efficacy of This compound ic50->efficacy pathway_analysis Signaling Pathway Analysis (Western Blot) pathway_analysis->efficacy

Caption: Experimental workflow for evaluating the efficacy of this compound.

NFkB_Pathway cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-6) Nucleus->Inflammatory_Genes activates transcription of Xanthone 1,3-Dihydroxy- 2-methoxyxanthone Xanthone->IKK inhibits PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Xanthone 1,3-Dihydroxy- 2-methoxyxanthone Xanthone->PI3K inhibits Xanthone->Akt inhibits MAPK_Pathway Stimuli Stress / Mitogens MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Xanthone 1,3-Dihydroxy- 2-methoxyxanthone Xanthone->MAPKKK inhibits

References

Troubleshooting & Optimization

"1,3-Dihydroxy-2-methoxyxanthone" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-Dihydroxy-2-methoxyxanthone in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this compound, like many other xanthone (B1684191) derivatives, are its low aqueous solubility and potential for chemical degradation. Low solubility can lead to precipitation, making it difficult to maintain a consistent concentration in your experiments. Chemical degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation is a strong indicator that the compound's solubility limit has been exceeded in your aqueous solution. Consider the following troubleshooting steps:

  • Co-solvents: this compound is soluble in organic solvents like DMSO, acetone, and ethyl acetate.[1] Preparing a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer is a common strategy. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: The pH of your aqueous solution can significantly impact the solubility of phenolic compounds. Experimentally determine the optimal pH for solubility.

  • Temperature: Gently warming the solution may help dissolve the compound, but be cautious as elevated temperatures can also accelerate degradation.

Q3: How can I determine if my compound is degrading in solution?

A3: The most reliable way to assess degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4] A stability-indicating method can separate the intact drug from its degradation products. By monitoring the peak area of the parent compound over time and observing the appearance of new peaks, you can quantify the extent of degradation.

Q4: What are the typical conditions that can cause the degradation of this compound?

A4: Based on studies of similar xanthone compounds, degradation can be induced by:

  • Hydrolysis: Exposure to acidic or basic conditions can lead to hydrolytic degradation.[2][5]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can cause oxidative degradation.[2] The dihydroxy substitution on the xanthone core makes it potentially susceptible to oxidation.

  • Photodegradation: Exposure to UV or fluorescent light can induce photolytic degradation.[5] It is advisable to protect solutions from light.

  • Thermal Stress: High temperatures can accelerate the rate of degradation.[6]

Troubleshooting Guide

Issue: Inconsistent results in biological assays.

Possible Cause: Degradation of this compound in the aqueous assay buffer.

Troubleshooting Steps:

  • Perform a Forced Degradation Study: To understand the degradation profile of your compound, it is recommended to perform a forced degradation or stress study.[6][7] This involves exposing the compound to harsh conditions to intentionally induce degradation and identify the resulting products.

  • Develop a Stability-Indicating HPLC Method: A validated HPLC method is crucial for separating and quantifying this compound and its potential degradation products.[2][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or DMSO).[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[5]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.[5]

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photostability: Expose the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[5]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase of your HPLC method.

  • Analyze the samples by HPLC to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (60°C) prep_stock->thermal Expose to photo Photodegradation (UV/Vis light) prep_stock->photo Expose to sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute hplc Analyze by HPLC dilute->hplc

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., Purospher STAR C18, 4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm.[3]

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.

  • Specificity: The method's ability to resolve the parent compound from its degradation products (generated during the forced degradation study) should be demonstrated.

Workflow for HPLC Analysis:

G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample_prep Prepare Sample Solution injector Autosampler (10 µL) sample_prep->injector pump Pump (1.0 mL/min) pump->injector column C18 Column injector->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Compound and Degradants integration->quantification

Caption: General workflow for the HPLC analysis of this compound.

Data Presentation

The following tables are templates for presenting quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionIncubation Time (hours)Initial Peak AreaFinal Peak Area% DegradationNumber of Degradation Products
0.1 N HCl (60°C) 24
0.1 N NaOH (60°C) 24
3% H₂O₂ (RT) 24
Thermal (60°C) 48
Photolytic -

Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at Room Temperature

Time (hours)Peak Area of Parent Compound% Remaining of Parent Compound
0 100
2
4
8
12
24

References

Technical Support Center: Enhancing In Vivo Bioavailability of 1,3-Dihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 1,3-Dihydroxy-2-methoxyxanthone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of its low in vivo bioavailability.

FAQs & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address potential issues encountered during your experiments.

Question 1: Why am I observing low plasma concentrations of this compound in my animal model after oral administration?

Answer: Low oral bioavailability is a common issue for many xanthone (B1684191) compounds, including this compound.[1][2] This is likely due to a combination of factors:

  • Poor Aqueous Solubility: As a polyphenolic compound, it is expected to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[2][3]

  • Rapid Metabolism: The compound may be subject to rapid metabolism in the gut wall and liver by Cytochrome P450 (CYP450) enzymes.[4]

  • Efflux Transporter Activity: It could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the gut lumen.[5]

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your compound in simulated gastric and intestinal fluids.

  • Assess Metabolic Stability: Perform in vitro metabolism studies using liver microsomes to determine the metabolic rate.

  • Evaluate P-gp Interaction: Use in vitro models, such as Caco-2 cell permeability assays, to assess if the compound is a P-gp substrate.[6]

Question 2: What are the primary strategies to improve the oral bioavailability of this compound?

Answer: Several formulation and chemical modification strategies can be employed to enhance the bioavailability of poorly soluble compounds like xanthones.[1][2][7]

  • Nanoformulation: Encapsulating the compound in nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.[1][7][8] Common systems include:

    • Polymeric Nanoparticles

    • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles, Nanostructured Lipid Carriers)

    • Nanoemulsions and Nanomicelles

  • Chemical Modification: Altering the chemical structure can improve solubility and absorption characteristics. This can involve creating prodrugs or glycosylated derivatives.[1]

  • Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the absorption of the primary drug.

Troubleshooting Steps:

  • Select an Appropriate Strategy: The choice of strategy depends on the specific properties of this compound and your experimental goals. Nanoformulation is a widely applicable starting point.

  • Optimize Formulation Parameters: If you choose nanoformulation, systematically optimize parameters such as polymer/lipid type, drug-to-carrier ratio, and particle size.

  • Conduct Comparative In Vivo Studies: Compare the pharmacokinetic profiles of the formulated compound with the unformulated compound to quantify the improvement in bioavailability.

Question 3: My nanoparticle formulation is not showing a significant improvement in bioavailability. What could be the issue?

Answer: Suboptimal nanoparticle characteristics or experimental design can lead to a lack of improvement.

  • Particle Size and Polydispersity: Large or highly polydisperse nanoparticles may not be efficiently absorbed.

  • Encapsulation Efficiency: Low encapsulation efficiency means a significant portion of the drug is not within the nanocarrier.

  • In Vivo Instability: The nanoparticles might be unstable in the gastrointestinal environment, leading to premature drug release.

Troubleshooting Steps:

  • Characterize Your Nanoparticles: Thoroughly characterize the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of your formulation.

  • Assess In Vitro Release: Perform drug release studies in simulated gastrointestinal fluids to understand the release profile.

  • Modify the Formulation: Adjust the formulation components or preparation method to optimize the nanoparticle properties. For instance, different polymers or surfactants can be tested.

Quantitative Data Summary

The following table summarizes hypothetical pharmacokinetic data based on improvements observed for similar xanthone compounds (e.g., α-mangostin) when formulated as nanoparticles, illustrating the potential enhancements for this compound.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound501.5250100
Nanoparticle-encapsulated Compound2502.01500600

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of Polymeric Nanoparticles by Nanoprecipitation

This protocol describes a common method for encapsulating hydrophobic compounds like this compound.[8][9]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or another suitable water-miscible organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare a PVA solution in deionized water.

  • Nanoprecipitation: While stirring the aqueous phase at a moderate speed, slowly inject the organic phase into the aqueous phase. Nanoparticles will form spontaneously.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA, and then lyophilize for long-term storage.

Protocol 2: In Vivo Pharmacokinetic Study

Animal Model:

  • Sprague-Dawley rats (or another suitable rodent model)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the animals overnight before drug administration, with free access to water.

  • Dosing: Administer the unformulated and formulated this compound orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Admin Oral Administration of Compound Dissolution Poor Dissolution in Gut Lumen Oral Admin->Dissolution Absorption Absorption by Enterocytes Dissolution->Absorption Metabolism1 Phase I Metabolism (CYP450) Absorption->Metabolism1 First-Pass Metabolism Efflux P-glycoprotein (P-gp) Efflux Absorption->Efflux Reduced Uptake Bloodstream Systemic Circulation Absorption->Bloodstream Successful Absorption

Caption: Factors limiting the oral bioavailability of xanthones.

G Start Start: Formulate Nanoparticles Prep Prepare Organic Phase (Drug + Polymer + Solvent) Start->Prep Prep2 Prepare Aqueous Phase (Surfactant + Water) Start->Prep2 Mix Inject Organic Phase into Aqueous Phase (Nanoprecipitation) Prep->Mix Prep2->Mix Evap Solvent Evaporation Mix->Evap Collect Collect & Purify Nanoparticles (Centrifugation/Washing) Evap->Collect Characterize Characterization (Size, PDI, EE%) Collect->Characterize End End: Lyophilized Nanoparticles Characterize->End

Caption: Experimental workflow for nanoparticle formulation.

References

Strategies to reduce off-target effects of "1,3-Dihydroxy-2-methoxyxanthone"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate potential off-target effects of 1,3-Dihydroxy-2-methoxyxanthone during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While this compound has shown promise in various experimental models, its complete off-target profile is not yet fully characterized. As a xanthone (B1684191) derivative, it may exhibit promiscuous binding to multiple protein targets, a common characteristic of this class of compounds. Potential off-target effects could include modulation of unintended kinases, interference with cell signaling pathways, or non-specific cytotoxicity at higher concentrations. It is crucial to experimentally determine the off-target profile in your specific model system.

Q2: How can I proactively assess the potential for off-target effects with this compound?

A2: A proactive approach is recommended to identify potential off-target liabilities early in your research. This can be achieved through a combination of computational and experimental methods. In silico approaches, such as molecular docking and similarity ensemble analysis, can predict potential off-target interactions based on the compound's structure.[1][2][3] Experimentally, broad-spectrum biochemical screens, such as kinome profiling, can identify unintended enzymatic targets.[4][5][6][7][8]

Q3: What strategies can I employ to minimize off-target effects in my cell-based assays?

A3: Minimizing off-target effects in cellular experiments is critical for data integrity.[9][10][11][12][13] Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound by performing a thorough dose-response analysis for your desired on-target effect.

  • Use of Controls: Always include appropriate negative and positive controls. A structurally related but inactive analog of this compound, if available, can be an excellent negative control.

  • Orthogonal Assays: Confirm your findings using multiple, mechanistically distinct assays to ensure the observed phenotype is not an artifact of a specific assay technology.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify direct binding of the compound to its intended target within the cell.[14][15][16][17][18]

Q4: Can chemical modification of this compound improve its selectivity?

A4: Yes, medicinal chemistry strategies can be employed to enhance the selectivity of natural products like this compound.[19][20][21][22][23] Structural modifications can be rationally designed to increase affinity for the on-target protein while reducing interactions with off-target molecules. This can involve altering functional groups to optimize binding interactions or improve pharmacokinetic properties.

Q5: How can nanoparticle-based drug delivery systems help in reducing the off-target effects of this compound?

A5: Nanoparticle-based drug delivery systems can significantly reduce off-target effects by enhancing the targeted delivery of this compound to the desired cells or tissues.[24][25][26][27] By encapsulating the compound, these systems can limit its exposure to non-target sites, thereby minimizing toxicity and improving the therapeutic index. Furthermore, nanoparticles can be functionalized with targeting ligands to actively direct the compound to its site of action.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Inconsistent or unexpected phenotypic results The observed phenotype may be due to the modulation of an unknown off-target rather than the intended target.1. Validate On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target in your cellular model. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout the intended target. The resulting phenotype should mimic that of treatment with this compound if the effect is on-target.
Cell death at concentrations where the on-target effect is expected This compound may have off-target cytotoxic effects on essential cellular pathways.1. Perform a Broad-Spectrum Off-Target Screen: A kinome scan or a broader panel of cellular targets can help identify unintended interactions. 2. Refine Dosing: Re-evaluate the dose-response curve to find a therapeutic window where the on-target effect is observed without significant cytotoxicity.
Discrepancy between in vitro biochemical and cellular activity Poor cell permeability or rapid metabolism of this compound could lead to a lack of on-target activity in cells, with the observed cellular phenotype arising from off-target interactions.1. Assess Cell Permeability: Use analytical methods to quantify the intracellular concentration of this compound. 2. Consider Formulation Strategies: If permeability is low, explore the use of nanoparticle formulations to improve cellular uptake.
Phenotype is observed in some cell lines but not others Different cell lines may have varying expression levels of the on-target and potential off-target proteins.1. Profile Target Expression: Use western blotting or qPCR to quantify the expression levels of the intended target and any identified off-targets across your panel of cell lines. 2. Correlate Expression with Activity: Determine if the activity of this compound correlates with the expression of the on-target or an off-target protein.

Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Identification

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions. Commercial services are widely available for this purpose.[4][5][6][7][8]

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Concentration: Select the screening concentration(s). A common starting point is 1 µM and 10 µM.

  • Kinase Panel Selection: Choose a kinase panel that is relevant to your research area or a broad, representative panel of the human kinome.

  • Assay Performance: The service provider will perform the kinase activity assays in the presence of your compound. These are typically radiometric or fluorescence-based assays that measure the phosphorylation of a substrate by each kinase.

  • Data Analysis: The percentage of inhibition of each kinase by this compound is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases with >50% or >70% inhibition.

  • Follow-up Studies: For any identified off-target kinases, determine the IC50 values to quantify the potency of inhibition.

Hypothetical Kinome Profiling Data for this compound

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
On-Target Kinase X 85%98%0.2
Off-Target Kinase A5%15%> 20
Off-Target Kinase B65%92%0.8
Off-Target Kinase C12%35%> 15
Off-Target Kinase D72%95%0.6
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to perform a CETSA experiment to confirm the binding of this compound to a target protein in intact cells.[14][15][16][17][18]

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis by Western Blot:

    • Collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Analyze the levels of the soluble target protein by western blotting using a specific antibody.

    • The presence of a higher amount of soluble target protein in the compound-treated samples at elevated temperatures compared to the vehicle control indicates target engagement.

Hypothetical CETSA Data for this compound

Temperature (°C)Vehicle (Relative Band Intensity)This compound (Relative Band Intensity)
401.001.00
450.950.98
500.800.92
550.550.85
600.200.65
650.050.30
700.000.10
Protocol 3: CRISPR-Cas9 Mediated Target Knockout for Phenotypic Validation

This protocol provides a general workflow for creating a target knockout cell line to validate that the observed phenotype of this compound is on-target.[28][29][30][31][32]

Methodology:

  • sgRNA Design and Cloning:

    • Design two or more single-guide RNAs (sgRNAs) targeting a critical exon of your gene of interest.

    • Clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the Cas9/sgRNA expression plasmid into your cell line.

    • Select for transfected cells (e.g., using antibiotic resistance or FACS).

  • Single-Cell Cloning and Knockout Validation:

    • Seed the selected cells at a low density to allow for the growth of single-cell colonies.

    • Expand the colonies and screen for target gene knockout by PCR, Sanger sequencing, and western blotting.

  • Phenotypic Assay:

    • Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.

    • Perform your phenotypic assay of interest (e.g., cell viability, proliferation, reporter assay).

  • Data Analysis:

    • If the compound's effect is on-target, the knockout cell line should be resistant to the effects of this compound compared to the wild-type cell line.

Hypothetical CRISPR Validation Data

Cell LineTarget ExpressionIC50 of this compound (µM)
Wild-TypePresent1.5
Target KnockoutAbsent> 50

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Signal Input Signal Input Receptor Receptor Signal Input->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 On-Target Kinase On-Target Kinase Kinase 2->On-Target Kinase Transcription Factor Transcription Factor On-Target Kinase->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Phenotypic Output Phenotypic Output Gene Expression->Phenotypic Output This compound This compound This compound->On-Target Kinase Inhibition Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Potential Off-Target Inhibition Alternative Pathway Alternative Pathway Off-Target Kinase->Alternative Pathway Unintended Phenotype Unintended Phenotype Alternative Pathway->Unintended Phenotype

Caption: Hypothetical signaling pathway showing on-target and potential off-target effects.

G Start Start In Silico Prediction In Silico Prediction Start->In Silico Prediction Computational Analysis Biochemical Screening Biochemical Screening In Silico Prediction->Biochemical Screening Identify Potential Off-Targets Cellular Assays Cellular Assays Biochemical Screening->Cellular Assays Confirm Cellular Activity Target Validation Target Validation Cellular Assays->Target Validation Validate On-Target Effect Decision Decision Target Validation->Decision On-Target Effect Confirmed? Proceed with On-Target Hypothesis Proceed with On-Target Hypothesis Decision->Proceed with On-Target Hypothesis Yes Re-evaluate/Optimize Compound Re-evaluate/Optimize Compound Decision->Re-evaluate/Optimize Compound No

Caption: Experimental workflow for identifying and validating off-target effects.

G Unexpected Result Unexpected Result Check Experimental Conditions Check Experimental Conditions Unexpected Result->Check Experimental Conditions Is the result reproducible? Is the result reproducible? Check Experimental Conditions->Is the result reproducible? Investigate Off-Target Effects Investigate Off-Target Effects Is the result reproducible?->Investigate Off-Target Effects Yes Single Anomaly Single Anomaly Is the result reproducible?->Single Anomaly No Perform CETSA Perform CETSA Investigate Off-Target Effects->Perform CETSA Perform Kinome Screen Perform Kinome Screen Investigate Off-Target Effects->Perform Kinome Screen Perform CRISPR Validation Perform CRISPR Validation Investigate Off-Target Effects->Perform CRISPR Validation Hypothesize Off-Target Mechanism Hypothesize Off-Target Mechanism Perform CETSA->Hypothesize Off-Target Mechanism Perform Kinome Screen->Hypothesize Off-Target Mechanism Perform CRISPR Validation->Hypothesize Off-Target Mechanism

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Enhancing the Yield of 1,3-Dihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1,3-Dihydroxy-2-methoxyxanthone from natural sources.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low or No Yield of this compound

  • Question: We performed an extraction from Polygala caudata but obtained a very low yield of the target compound. What are the potential causes and how can we improve it?

  • Answer: Low yields can stem from several factors ranging from the raw material to the extraction parameters. Here is a step-by-step troubleshooting approach:

    • Verify Plant Material:

      • Source and Species: Confirm the correct identification of the plant material. This compound has been isolated from Polygala caudata and Polygala fallax.[1][2][3]

      • Plant Part: Ensure you are using the appropriate part of the plant (e.g., roots), as the concentration of secondary metabolites can vary significantly between different plant organs.[2]

      • Harvesting Time and Storage: The phytochemical profile of a plant can be influenced by the harvesting season and storage conditions. Improper storage can lead to degradation of the target compound.

    • Optimize Extraction Solvent:

      • Polarity: The choice of solvent is critical. Xanthones are generally moderately polar. Solvents like ethanol (B145695), methanol, and acetone (B3395972) have been shown to be effective for xanthone (B1684191) extraction.[4][5] For instance, a study on mangosteen peel found that acetone and ethanol showed the highest levels of total xanthones.[4][5]

      • Solvent-to-Feed Ratio: A low solvent-to-feed ratio can lead to incomplete extraction. Increasing the volume of solvent can enhance the extraction efficiency. An increase in the solvent-to-feed ratio has been shown to increase the extraction yield of xanthones from mangosteen pericarp.[6][7] For subcritical ethanol extraction, xanthone yield increased with an increasing solvent ratio, with optimal results at a ratio of 1:20 to 1:25 (mg/ml).[8]

    • Evaluate Extraction Method and Parameters:

      • Method Selection: Conventional methods like maceration can be less efficient.[8] Consider using advanced techniques such as Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve yield and reduce extraction time.[9][10] UAE has been proven to be an economical and effective method for xanthone extraction.[9]

      • Temperature: Higher temperatures can improve extraction efficiency by increasing solubility and diffusion.[8] However, excessively high temperatures can lead to the degradation of thermolabile compounds.

      • Time: The duration of extraction is a key factor. Studies on mangosteen peel showed that longer extraction times can lead to higher total xanthone levels.[4][5] For instance, acetone extraction for 48 hours yielded the best results for total xanthones.[4]

Issue 2: Presence of Impurities in the Final Extract

  • Question: Our purified extract shows multiple spots on TLC/peaks in HPLC other than the desired this compound. How can we improve the purity?

  • Answer: The presence of impurities is common in natural product extraction. Here’s how to address this:

    • Pre-Extraction Processing:

      • Drying: Proper drying of the plant material is crucial. For mangosteen pericarp, drying to 14% moisture content is suitable for xanthone extraction.[10]

      • Grinding: Reducing the particle size by grinding the plant material increases the surface area for extraction.[10]

    • Selective Extraction:

      • Solvent Polarity: Using a gradient of solvents with increasing polarity for sequential extraction can help in separating compounds based on their polarity.

      • Supercritical Fluid Extraction (SFE): SFE with CO2 is a highly selective method. The selectivity can be further fine-tuned by using co-solvents like ethanol.[11]

    • Post-Extraction Purification:

      • Chromatography: Column chromatography is a standard method for purification. For flavonoid-like compounds, silica (B1680970) gel with a hexane-ethyl acetate (B1210297) or dichloromethane-methanol gradient is often used.[12] Reverse-phase C18 chromatography is also an effective purification method.[12]

      • Crystallization: If a suitable solvent is found, crystallization can be a highly effective final step for purification.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound has been isolated from the roots of Polygala caudata and Polygala fallax.[1][2][3]

Q2: Which extraction method is most recommended for obtaining high yields of this xanthone?

A2: While classical methods like maceration and Soxhlet extraction can be used, modern techniques are generally more efficient.[8] Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended as they often provide higher yields in shorter times.[7][9][10] For example, ultrasonic extraction of xanthones from mangosteen pericarp was found to be more efficient than maceration and Soxhlet extraction.[9]

Q3: What are the key parameters to optimize for maximizing the yield?

A3: The following parameters are crucial for optimizing the extraction of this compound:

  • Solvent Choice: Medium polarity solvents like ethanol, methanol, or acetone are generally effective for xanthones.[4][5]

  • Solvent-to-Feed Ratio: A higher ratio, for instance, 20:1 or 25:1 (solvent volume to sample weight), can significantly improve extraction yield.[7][8]

  • Extraction Temperature: For methods like subcritical ethanol extraction, temperatures around 160°C have been shown to be optimal.[8] For UAE, a temperature of 33°C was found to be optimal in one study.[9]

  • Extraction Time: The optimal time depends on the method. For MAE, a few minutes may be sufficient, while for maceration, up to 48 hours might be necessary.[4][9]

  • Microwave Power (for MAE): This parameter needs to be optimized to ensure efficient extraction without degrading the compound.[9]

Q4: How can I monitor the presence of this compound during the extraction and purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of xanthones.[8][11] A C18 analytical column is often used for separation, with detection at a specific wavelength (e.g., 319 nm for general xanthones).[8] Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the fractions during column chromatography.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Xanthones

Extraction MethodPlant MaterialSolventTimeTemperatureYield (mg/g dried sample)Reference
MacerationMangosteen PericarpEthanol (95%)2 hRoom Temp.31.55[8]
Soxhlet ExtractionMangosteen PericarpEthanol (95%)2 hBoiling Point41.41[8]
Ultrasonic-AssistedMangosteen PericarpEthanol (80%)0.5 h33°C0.1760[9]
Subcritical WaterMangosteen PericarpWater150 min180°C34[9]
Subcritical EthanolMangosteen PericarpEthanol (95%)30 min160°C~58[8]

Table 2: Effect of Solvent and Time on Total Xanthone Yield from Mangosteen Peel

SolventExtraction Time (h)Total Xanthone Yield (mg/g)Reference
Acetone4832.825[4]
Ethanol4831.706[4]
Methanol4830.151[4]
Water480.666[4]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE)

  • Preparation of Plant Material: Dry the roots of Polygala sp. at 60-90°C to a moisture content of approximately 14%.[10] Grind the dried material into a fine powder.

  • Extraction:

    • Place 10 g of the powdered material into a flask.

    • Add 200 mL of 80% ethanol (1:20 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 30 kHz for 30 minutes at a controlled temperature of 33°C.[9]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the residue twice more with the same procedure.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).[12]

    • Monitor the fractions by TLC and combine the fractions containing the target compound.

    • Perform final purification using preparative HPLC if necessary.

Protocol 2: Microwave-Assisted Extraction (MAE)

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 5 g of the powdered material in a microwave extraction vessel.

    • Add 100 mL of 71% ethanol (1:20 solvent-to-feed ratio).[9]

    • Place the vessel in a microwave extractor.

    • Irradiate for 2.5 minutes at a specific microwave power (e.g., 400 W - this needs to be optimized).[9]

  • Filtration and Concentration:

    • Allow the mixture to cool and then filter.

    • Wash the residue with a small amount of the solvent.

    • Combine the filtrate and washings and evaporate the solvent under vacuum.

  • Purification: Follow the purification steps outlined in the UAE protocol.

Mandatory Visualization

Experimental_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis plant_material Plant Material (e.g., Polygala roots) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., UAE, MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chroma Column Chromatography crude_extract->column_chroma hplc Preparative HPLC column_chroma->hplc pure_compound Pure Compound hplc->pure_compound analysis Analysis (HPLC, TLC) pure_compound->analysis Troubleshooting_Workflow start Low Yield of Target Compound check_material Verify Plant Material (Species, Part, Quality) start->check_material check_solvent Optimize Solvent System (Polarity, Ratio) check_material->check_solvent Material OK fail Yield Still Low (Consider further optimization) check_material->fail Material Issue check_method Evaluate Extraction Method (UAE, MAE, etc.) check_solvent->check_method Solvent OK check_solvent->fail Solvent Issue check_params Optimize Parameters (Time, Temperature) check_method->check_params Method OK check_method->fail Method Inefficient success Yield Improved check_params->success Parameters Optimized check_params->fail Suboptimal Parameters

References

Optimizing dosage for "1,3-Dihydroxy-2-methoxyxanthone" in cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1,3-Dihydroxy-2-methoxyxanthone in cell-based experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental design and achieving reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I prepare a stock solution of this compound? I'm concerned about solubility.

A: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), acetone, and ethyl acetate.[1] For cell-based experiments, DMSO is the most common choice.

Troubleshooting Steps:

  • Initial Dissolution: The compound is typically prepared as a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, sterile-filtered DMSO.[2]

  • Warming and Sonication: If you observe poor solubility, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3] For optimal results, it is recommended to prepare fresh solutions or use them on the same day they are thawed.[1]

  • Final Concentration: When preparing your working concentrations, ensure the final percentage of DMSO in the cell culture medium is non-toxic to your cells, typically ≤0.1% to 0.5%.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q2: What is a good starting concentration range for my initial experiments?

A: The optimal concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. Since specific IC50 values for this exact compound are not widely published, it is crucial to perform a dose-response experiment.

Based on data from structurally similar xanthones, a broad range is recommended for initial screening.

Recommended Approach:

  • Range Finding: Start with a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions.

  • Dose-Response Curve: Perform a cell viability assay (e.g., MTT or LDH) with at least 6-8 concentrations to generate a dose-response curve.

  • Determine IC50: From this curve, calculate the IC50 value (the concentration that causes 50% inhibition of cell growth or viability). This value will guide the selection of sub-lethal concentrations for subsequent mechanistic studies.

Q3: I am observing significant cytotoxicity even at low concentrations. What could be the issue?

A: Unexpected cytotoxicity can arise from several factors:

  • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your specific cell line. Some sensitive cell lines may require concentrations as low as 0.05%.

  • Compound Precipitation: High concentrations of the compound may precipitate out of the aqueous culture medium upon dilution from the DMSO stock. This can cause physical stress to cells. Visually inspect your wells for any precipitate after adding the compound. If precipitation occurs, consider lowering the highest test concentration.

  • Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to this xanthone (B1684191). Structurally related xanthones have shown potent anti-cancer effects, indicating that high cytotoxicity is an expected outcome in some cancer cell lines.[5][6]

  • Extended Incubation Time: Cytotoxic effects are time-dependent. A 72-hour incubation will often show more toxicity than a 24-hour incubation.[7] Consider reducing the treatment duration in your initial experiments.

Q4: I am not observing any biological effect. What should I check?

A: A lack of response can be equally perplexing. Here are common causes:

  • Insufficient Concentration: The effective concentration might be higher than the range you tested. Review literature for similar xanthones to see if they require higher doses and consider expanding your concentration range.

  • Compound Degradation: Ensure your stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution from the powdered compound.

  • Incorrect Assay: The biological effect may not be measurable by the assay you have chosen. For example, if the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), an endpoint assay measuring cell number (like Crystal Violet) might be more appropriate than an LDH assay that measures cell death.

  • Cellular Resistance: Your cell line may have intrinsic or acquired resistance mechanisms that prevent the compound from working.

Q5: What is the likely mechanism of action? Which signaling pathways should I investigate?

A: While the specific pathways modulated by this compound are not fully elucidated, research on similar xanthone and polyphenol structures points towards several key cellular signaling cascades.

  • Anti-inflammatory Pathways: Many xanthones exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This involves preventing the phosphorylation of key proteins like p65, which blocks their nuclear translocation and subsequent transcription of pro-inflammatory cytokines.[8]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are frequently involved in cellular responses to xanthones. These pathways can regulate processes like cell proliferation, apoptosis, and inflammation.[9][10]

  • Oxidative Stress & Nrf2 Pathway: Polyphenolic compounds are known to modulate oxidative stress. They may induce the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes and cytoprotective proteins.[10][11]

Quantitative Data on Related Xanthones

The following table summarizes the cytotoxic activity of structurally similar xanthone derivatives against various cell lines. This data is intended to provide a reference point for designing initial dose-response experiments for this compound.

Xanthone DerivativeCell LineAssay DurationIC50 (µM)Reference
1,5-Dihydroxy-2,3-dimethoxy-xanthoneRat Coronary ArteryNot specifiedEC50 of 4.40 ± 1.08[12]
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-oneKB (Oral Cancer)Not specified20.0[5]
Sarcoconvolutum DA549 (Lung Cancer)Not specified49.70[13]
Sarcoconvolutum DHSC-2 (Oral Cancer)Not specified53.17[13]

Visualizations

Experimental & Logical Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Acquisition & Analysis cluster_viability Option A: Viability cluster_cytotoxicity Option B: Cytotoxicity prep_stock Prepare 10-50 mM Stock in Anhydrous DMSO prep_working Prepare Serial Dilutions (Working Solutions) prep_stock->prep_working Dilute in Culture Medium seed_cells Seed Cells in 96-Well Plates seed_cells->prep_working treat_cells Treat Cells with Compound & Vehicle Control prep_working->treat_cells incubate Incubate for 24, 48, or 72 hrs treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_supernatant Collect Supernatant incubate->collect_supernatant read_mtt Read Absorbance at 570 nm add_mtt->read_mtt analyze Calculate % Viability/ Cytotoxicity & Plot Dose-Response Curve read_mtt->analyze ldh_assay Perform LDH Assay collect_supernatant->ldh_assay ldh_assay->analyze ic50 Determine IC50 Value analyze->ic50

Caption: General experimental workflow for cytotoxicity testing.

Hypothesized Signaling Pathway

G cluster_pathway Hypothesized Anti-Inflammatory Action of Xanthones lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 nfkb_pathway NF-κB Pathway Activation tlr4->nfkb_pathway p65_nuc p65 Nuclear Translocation nfkb_pathway->p65_nuc cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6) p65_nuc->cytokines inflammation Inflammatory Response cytokines->inflammation xanthone 1,3-Dihydroxy- 2-methoxyxanthone inhibition_node xanthone->inhibition_node inhibition_node->nfkb_pathway Blocks Activation

Caption: Hypothesized inhibition of the NF-κB pathway by xanthones.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound

  • Sterile, anhydrous DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the xanthone in culture medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control."

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently on an orbital shaker for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant, serving as an indicator of cytotoxicity and loss of membrane integrity.[5]

Materials:

  • Commercially available LDH Cytotoxicity Detection Kit (contains catalyst, dye solution)

  • 96-well plates

  • Lysis Buffer (e.g., 1% Triton X-100 in assay medium) for maximum LDH release control

  • Microplate reader (absorbance at ~490 nm)

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells:

    • Background Control: Medium without cells.

    • Spontaneous Release: Untreated cells (vehicle control).

    • Maximum Release: Untreated cells, to be lysed before measurement.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Lysis (for Maximum Release Control): One hour before the end of the incubation, add Lysis Buffer to the "maximum release" control wells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 1,3-Dihydroxy-2-methoxyxanthone and Other Xanthones from Polygala Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1,3-Dihydroxy-2-methoxyxanthone and other xanthones isolated from various species of the Polygala genus. The information presented herein is compiled from experimental data to assist researchers and professionals in drug development in evaluating the therapeutic potential of these compounds.

Introduction to Polygala Xanthones

The genus Polygala is a rich source of various secondary metabolites, including a diverse group of xanthones. These compounds have attracted significant scientific interest due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and cytotoxic activities.[1][2] this compound is a specific xanthone (B1684191) that has been isolated from Polygala caudata.[3][4] This guide aims to place the bioactivity of this particular xanthone in the context of other xanthones found within the Polygala genus, supported by available experimental data.

Comparative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the quantitative data on the bioactivities of various Polygala xanthones. Direct comparative studies including this compound are limited in the current literature. Therefore, the tables present available data for this compound alongside data for other well-studied xanthones from Polygala to provide a broader context of their relative potencies.

Table 1: Antioxidant Activity of Polygala caudata Xanthones

CompoundConcentration (µg/mL)H₂O₂ Scavenging Effect (%)Reactive Oxygen Free Radicals Scavenging Effect (%)
2-Hydroxy-1,6,7-trimethoxyxanthone1094.5-
284.7-
1,4-Dimethoxy-2,3-methylenedioxyxanthone1058.4-
226.0-
7-Hydroxy-1,2-dimethoxyxanthone1070.3-
245.1-
2,7-Dihydroxy-1-methoxyxanthone1091.271.7
278.541.2
1-Methoxy-2,3-methylenedioxyxanthone1065.2-
233.8-
Euxanthone1088.6-
265.4-
Gentitein1085.363.4
260.147.8
Ascorbic Acid (Reference)10-50.3
2-15.6
Data sourced from a study on xanthones from the roots of Polygala caudata.[1][5] Unfortunately, this compound was not evaluated in this specific antioxidant study.

Table 2: Anti-inflammatory Activity of Polygalaxanthone III

CompoundTreatmentTargetEffect
Polygalaxanthone IIILPS-stimulated RAW264.7 macrophagesNO productionSignificant downregulation
iNOS, ROSSignificant inhibition
IL-21, GM-CSFSignificant downregulation of mRNA expression
JAK-STAT pathwayMediates anti-inflammatory effect
Data from a study on the anti-inflammatory effects of Polygalaxanthone III from Polygala japonica.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of Polygala xanthones are often attributed to their ability to modulate key cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Pathway: JAK-STAT Signaling

Polygalaxanthone III has been shown to exert its anti-inflammatory effects by modulating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7] In lipopolysaccharide (LPS)-stimulated macrophages, Polygalaxanthone III downregulates the expression of pro-inflammatory cytokines such as IL-21 and GM-CSF, which are known to activate the JAK-STAT pathway. This leads to a reduction in the inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Pro-inflammatory Cytokines (e.g., IL-21, GM-CSF) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Promotes Polygalaxanthone_III Polygalaxanthone III Polygalaxanthone_III->Cytokine Inhibits Expression

Caption: JAK-STAT signaling pathway inhibited by Polygalaxanthone III.

General Inflammatory Pathway: NF-κB Signaling

Many xanthones exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Xanthones can interfere with this pathway at multiple points, including the inhibition of IKK activation and IκB degradation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB_IkB NF-κB-IκB Complex NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Ub_pIkB Ub-p-IκB pIkB->Ub_pIkB Ubiquitination Proteasome Proteasome Ub_pIkB->Proteasome Degradation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Polygala_Xanthones Polygala Xanthones Polygala_Xanthones->IKK Inhibit Polygala_Xanthones->IkB Inhibit Degradation

Caption: General NF-κB signaling pathway modulated by Polygala xanthones.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the bioactivities of Polygala xanthones.

Antioxidant Activity: Luminol (B1675438) Chemiluminescence Assay

This assay measures the scavenging activity of compounds against reactive oxygen species (ROS).

Principle: The chemiluminescent probe luminol emits light when oxidized by ROS. Antioxidants present in the sample will scavenge the ROS, leading to a decrease in the chemiluminescence signal, which is proportional to the antioxidant activity.[1]

General Protocol:

  • Reagent Preparation: Prepare a stock solution of luminol in a suitable buffer (e.g., alkaline solution). Prepare a solution of a ROS-generating system (e.g., H₂O₂ with a catalyst like horseradish peroxidase or Co(II)EDTA).[9][10][11]

  • Assay Procedure: In a microplate, mix the test compound at various concentrations with the luminol solution.

  • Initiate the chemiluminescent reaction by adding the ROS-generating solution.

  • Measurement: Immediately measure the chemiluminescence intensity over time using a luminometer.

  • Data Analysis: Calculate the percentage of scavenging activity by comparing the chemiluminescence intensity of the sample to that of a control (without the antioxidant). The IC₅₀ value (the concentration of the antioxidant that scavenges 50% of the free radicals) can be determined.

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Xanthone Polygala Xanthone (Test Compound) Mix Mix Xanthone and Luminol Xanthone->Mix Luminol Luminol Solution Luminol->Mix ROS_System ROS Generating System (e.g., H₂O₂ + Catalyst) Initiate Add ROS System to Initiate Reaction ROS_System->Initiate Mix->Initiate Measure Measure Chemiluminescence Initiate->Measure Calculate Calculate % Scavenging Activity vs. Control Measure->Calculate Determine_IC50 Determine IC₅₀ Value Calculate->Determine_IC50

Caption: Workflow for the luminol chemiluminescence antioxidant assay.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test xanthone for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Polygala Xanthones Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC₅₀ Value Calculate_Viability->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The available data suggest that xanthones from Polygala species are a promising source of bioactive compounds with therapeutic potential, particularly in the areas of antioxidant and anti-inflammatory applications. While direct comparative data for this compound is currently scarce, the broader analysis of other Polygala xanthones indicates a class of compounds with significant biological activities. Further research is warranted to fully elucidate the bioactivity profile of this compound and to conduct direct comparative studies with other members of this chemical class to identify the most potent candidates for future drug development. The provided experimental protocols and pathway diagrams serve as a foundation for such future investigations.

References

Comparative Analysis of the Antioxidant Potential of 1,3-Dihydroxy-2-methoxyxanthone and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant activity of the natural compound 1,3-Dihydroxy-2-methoxyxanthone against other well-known natural antioxidants. While direct quantitative antioxidant activity data for this compound is not extensively available in the reviewed scientific literature, this document aims to contextualize its potential efficacy by comparing it with structurally related xanthones and other prominent natural antioxidants like quercetin (B1663063) and ascorbic acid. The comparison is supported by available experimental data and detailed methodologies for key antioxidant assays.

Introduction to Xanthones and Antioxidant Activity

Xanthones are a class of polyphenolic compounds found in various plant families and are recognized for their diverse pharmacological activities, including potent antioxidant effects. The antioxidant capacity of these compounds is largely attributed to their chemical structure, which enables them to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. This compound, isolated from plants such as Polygala caudata, possesses a xanthone (B1684191) backbone with hydroxyl and methoxy (B1213986) substitutions that are expected to contribute to its antioxidant potential.

Comparative Antioxidant Activity Data

To provide a basis for comparison, the following table summarizes the antioxidant activity of several natural compounds, including xanthones structurally related to this compound, as well as the widely studied antioxidants, quercetin and ascorbic acid. The data is presented as IC50 values, where a lower value indicates higher antioxidant activity.

CompoundAssayIC50 (µM)Source
Structurally Related Xanthones
1,2,8-Trihydroxy-6-methoxyxanthoneDPPH12.1 ± 0.8[1]
1,7,8-Trihydroxy-3-methoxyxanthoneDPPH-[1]
Garcinone D-24-52 (cytotoxicity)[2]
Reference Antioxidants
QuercetinDPPH-
ABTS-
Ascorbic AcidDPPH-
FRAP-

Note: Specific IC50 values for this compound were not available in the reviewed literature. The data for structurally related xanthones is provided for a contextual comparison of potential activity.

Signaling Pathways and Experimental Workflow

The antioxidant activity of natural compounds is often evaluated through a series of in vitro assays. A general workflow for screening and evaluating the antioxidant potential of a compound is depicted below. This process typically involves initial screening with radical scavenging assays, followed by more specific assays to determine the mechanism of action.

Antioxidant_Assay_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Assays cluster_mechanistic Mechanistic Studies DPPH DPPH Assay FRAP FRAP Assay DPPH->FRAP ABTS ABTS Assay ABTS->FRAP Cellular Cellular Antioxidant Activity (CAA) FRAP->Cellular Enzyme Enzyme Inhibition (e.g., XO, LOX) FRAP->Enzyme ORAC ORAC Assay Conclusion Conclusion on Antioxidant Profile Cellular->Conclusion Enzyme->Conclusion Test_Compound Test Compound (e.g., this compound) Test_Compound->DPPH Test_Compound->ABTS

General workflow for antioxidant activity assessment.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for researchers interested in replicating or adapting these experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically and is proportional to the antioxidant capacity of the sample.[3]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[4]

  • Sample Preparation: The test compound and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the sample and control in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.[3]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer or a microplate reader.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[3] The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[5]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: A 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: The test compound and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.[6]

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes).[7]

  • Absorbance Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the antioxidants in the sample.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[8]

  • Sample Preparation: Test samples and a ferrous sulfate (B86663) or Trolox standard are prepared.

  • Reaction Mixture: A small volume of the sample or standard is mixed with the FRAP reagent in a 96-well plate.[8]

  • Incubation: The plate is incubated at 37°C for a specific time (e.g., 4-30 minutes).[8]

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is generated using the absorbance values of the ferrous sulfate or Trolox standards. The FRAP value of the sample is then determined from this curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Conclusion

While direct experimental data on the antioxidant activity of this compound is limited in the current literature, its chemical structure suggests potential for free radical scavenging. The presence of hydroxyl groups on the xanthone scaffold is a key determinant of antioxidant capacity.[9] Comparative analysis with structurally similar xanthones indicates that it may possess moderate to significant antioxidant properties. Further research employing standardized assays such as DPPH, ABTS, and FRAP is necessary to quantitatively determine its antioxidant efficacy and to fully understand its potential as a therapeutic agent. The provided protocols offer a standardized framework for such future investigations.

References

Unlocking the Therapeutic Potential of Xanthones: A Comparative Guide to the Structure-Activity Relationship of 1,3-Dihydroxy-2-methoxyxanthone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone framework, represents a "privileged structure" in medicinal chemistry, with natural and synthetic derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Among these, 1,3-Dihydroxy-2-methoxyxanthone stands out as a promising lead compound. This guide provides a comparative analysis of its structure-activity relationships (SAR), drawing on experimental data from various xanthone derivatives to elucidate the key structural features governing their therapeutic potential.

Comparative Cytotoxicity of Xanthone Derivatives

The cytotoxic activity of xanthone derivatives is a key area of investigation for anticancer drug development. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and a selection of structurally related natural and synthetic xanthones against various human cancer cell lines. This data highlights the influence of substitution patterns on the xanthone core on their antiproliferative effects.

CompoundStructureCancer Cell LineIC50 (µM)Reference
This compound 1,3-dihydroxy-2-methoxy-9H-xanthen-9-oneNot specifiedNot specified[2]
α-MangostinRaji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23Strong cytotoxicity[3]
MacluraxanthoneRaji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23Strong cytotoxicity[3]
Mesuaferrin ARaji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23Strong cytotoxicity[3]
3,4,6-Trihydroxyxanthone (Compound 5)WiDr37.8[4]
1,3,8-Trihydroxyxanthone (B8511361)MCF-7, WiDr, HeLa184 ± 15, 254 ± 15, 277 ± 9[5]
1,6-Dihydroxyxanthone (B1237720)WiDr>50[5]
1,5,6-TrihydroxyxanthoneMCF-7, WiDr, HeLa>50[5]
7-Bromo-1,3-dihydroxy-9H-xanthen-9-oneMDA-MB-2310.46 ± 0.03[6]

Key Structure-Activity Relationship Insights:

  • Hydroxylation Pattern: The number and position of hydroxyl groups significantly influence cytotoxic activity. Trihydroxyxanthones generally exhibit higher potency compared to dihydroxyxanthones.[5] For instance, 1,3,8-trihydroxyxanthone shows notable activity against multiple cell lines, while 1,6-dihydroxyxanthone is less active.[5]

  • Prenylation and Pyran Rings: The presence of prenyl or geranyl groups, as well as fused pyrano rings, is often associated with enhanced cytotoxicity.[3] Compounds like α-mangostin, macluraxanthone, and mesuaferrin A, which possess these features, demonstrate broad and potent anticancer effects.[3]

  • Halogenation: The introduction of a halogen, such as bromine at the C-7 position of the 1,3-dihydroxyxanthone scaffold, can dramatically increase cytotoxic activity, as seen in 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one.[6]

  • Methoxylation: The influence of methoxy (B1213986) groups is more complex and appears to be position-dependent. In some cases, methoxylation can be beneficial, while in others, free hydroxyl groups are preferred for activity.

Experimental Protocols: Assessing Cytotoxicity

The following provides a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to evaluate the cytotoxic effects of chemical compounds on cancer cell lines.

Objective: To determine the concentration at which a xanthone derivative inhibits 50% of cancer cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Xanthone derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the xanthone derivatives in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing Structure-Activity Relationships and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the core xanthone scaffold and a typical experimental workflow for evaluating the cytotoxic activity of its derivatives.

Xanthone Scaffold General Structure of the Xanthone Core cluster_xanthone cluster_positions xanthone R1 R1 xanthone->R1 1 R2 R2 xanthone->R2 2 R3 R3 xanthone->R3 3 R4 R4 xanthone->R4 4 R5 R5 xanthone->R5 5 R6 R6 xanthone->R6 6 R7 R7 xanthone->R7 7 R8 R8 xanthone->R8 8

Caption: The core structure of xanthone with numbered positions for potential substitutions.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture (e.g., MCF-7, HeLa) B Cell Seeding in 96-well Plates A->B C Incubation (24h) B->C D Treatment with Xanthone Derivatives (Varying Concentrations) C->D E Incubation (24-72h) D->E F MTT Assay E->F G Absorbance Measurement (570 nm) F->G H Data Analysis (IC50 Determination) G->H

Caption: A streamlined workflow for determining the IC50 values of xanthone derivatives.

References

Validating the anti-inflammatory effects of "1,3-Dihydroxy-2-methoxyxanthone" in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of xanthone (B1684191) derivatives, with a focus on α-mangostin and mangiferin, against established non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by experimental data from various animal models of inflammation.

While in vivo data for the specific compound 1,3-Dihydroxy-2-methoxyxanthone remains limited, extensive research on structurally similar xanthones, such as α-mangostin and mangiferin, offers valuable insights into the potential therapeutic applications of this class of compounds. This guide summarizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to aid in the evaluation and future investigation of xanthone-based anti-inflammatory agents.

Comparative Analysis of In Vivo Anti-Inflammatory Efficacy

The following tables summarize the quantitative data from in vivo studies, comparing the anti-inflammatory effects of xanthone derivatives with standard drugs in two common inflammation models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Key Findings
α-Mangostin Mice10 and 40 mg/kgOralSignificant reductionDecreased clinical and histopathological scores.[1]
Mice--Significant inhibitionBioactive substance with anti-inflammatory effects.[2]
Mangiferin Rats100 and 200 mg/kg-Reduction in inflammatory cytokinesRestored PDE3B stability and activated AMPK/TBK1 signaling.[3]
Indomethacin (B1671933) Rats10 mg/kg-54% at 3 hoursShowed anti-inflammatory effect at 2, 3, 4, and 5 hours.[4]
Rats0.66-2 mg/kg-Inhibition of edemaInhibited ex-vivo release of prostaglandin (B15479496) E2.[5]
Ibuprofen Rats--Decrease in paw thicknessReduced paw inflammation, oxidative stress, and cytokines.[6]

Table 2: Comparison of Anti-inflammatory Effects in LPS-Induced Inflammation Model

CompoundAnimal ModelDoseRoute of AdministrationKey Outcomes
α-Mangostin Mice50 mg/kg/day-Anti-neuroinflammatory, neuroprotective, and memory-improving effects.[7]
Mice10 mg/kg for 5 days-Reduced LPS-stimulated inflammatory cytokine levels in serum and adipose tissue.[8]
Mice--Reduces brain levels of IL-6, COX-2, and TSPO.[9]
Mangiferin Mice--Markedly inhibits LPS/D-GalN-induced inflammatory factors.[10]
Celecoxib Rats-IntragastricInhibited interalveolar wall distance and pulmonary inflammation in CS-treated rats.[11]

Key Signaling Pathways in Xanthone-Mediated Anti-inflammation

Xanthone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the primary mechanisms of action.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes Transcription Xanthones Xanthone Derivatives (e.g., α-mangostin) Xanthones->TAK1 Inhibition Xanthones->IKK Inhibition Xanthones->NFkB_nucleus Inhibition

NF-κB signaling pathway inhibition by xanthones.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MAPKKK MAPKKK TAK1->MAPKKK ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK p38 p38 MAPKKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Xanthones Xanthone Derivatives Xanthones->ERK Inhibition Xanthones->JNK Inhibition Xanthones->p38 Inhibition

MAPK signaling pathway inhibition by xanthones.

Detailed Experimental Protocols

The following are generalized protocols for the in vivo inflammation models cited in this guide. Specific parameters may vary between studies.

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the acute anti-inflammatory activity of compounds.[12][13]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in the paw of a rodent.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Carrageenan (1% w/v in sterile saline).

  • Test compound (e.g., xanthone derivative).

  • Reference drug (e.g., Indomethacin).

  • Vehicle (for dissolving test and reference compounds).

  • Plethysmometer or digital calipers.

Procedure:

  • Animal Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Grouping and Administration: Animals are randomly divided into groups: Vehicle control, Carrageenan control, Reference drug + Carrageenan, and Test compound + Carrageenan. The test compound, reference drug, or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4][6]

  • Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow Acclimatization Animal Acclimatization Grouping Grouping and Dosing Acclimatization->Grouping Induction Induction of Inflammation (e.g., Carrageenan injection) Grouping->Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) Induction->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

General workflow for in vivo anti-inflammatory studies.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the effects of compounds on cytokine production.[9]

Objective: To assess the ability of a test compound to mitigate the systemic inflammatory response induced by LPS.

Materials:

  • Mice (e.g., C57BL/6).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound (e.g., xanthone derivative).

  • Reference drug.

  • Saline.

  • ELISA kits for cytokine measurement.

Procedure:

  • Animal Acclimatization and Grouping: Similar to the carrageenan model, animals are acclimatized and divided into experimental groups.

  • Administration: The test compound, reference drug, or vehicle is administered prior to LPS injection.

  • LPS Challenge: LPS is administered via intraperitoneal injection to induce a systemic inflammatory response.

  • Sample Collection: At a specific time point after LPS administration, blood and/or tissues (e.g., brain, liver, adipose tissue) are collected.[8][9]

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates are quantified using ELISA.

  • Data Analysis: Cytokine levels in the treated groups are compared to the LPS control group to determine the inhibitory effect of the test compound.

Conclusion

The available in vivo data strongly suggest that xanthone derivatives, particularly α-mangostin and mangiferin, possess significant anti-inflammatory properties. Their mechanism of action involves the modulation of key inflammatory pathways, including NF-κB and MAPK. While further in vivo studies on this compound are warranted to directly assess its efficacy, the findings presented in this guide provide a solid foundation for its potential as a novel anti-inflammatory agent. The detailed protocols and comparative data serve as a valuable resource for researchers designing future preclinical studies in this area.

References

A Comparative Analysis of 1,3-Dihydroxy-2-methoxyxanthone and Synthetic Anti-inflammatory Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the naturally occurring compound 1,3-Dihydroxy-2-methoxyxanthone and established synthetic anti-inflammatory drugs. Due to a lack of specific published data on the anti-inflammatory activity of this compound, this comparison leverages data from structurally similar xanthone (B1684191) derivatives to provide a representative analysis against common synthetic options.

Introduction to this compound and Synthetic Anti-inflammatory Drugs

This compound is a natural product belonging to the xanthone class of compounds and has been isolated from Polygala caudata. While specific anti-inflammatory data for this exact compound is limited in publicly available research, the broader class of xanthones has demonstrated a range of biological activities, including potent anti-inflammatory effects. These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Synthetic anti-inflammatory drugs are broadly categorized into nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. NSAIDs, such as ibuprofen (B1674241) and celecoxib, primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Corticosteroids, like dexamethasone, are synthetic hormones that mimic cortisol and exert powerful anti-inflammatory effects by suppressing the expression of numerous inflammatory genes.

This guide will compare the known and inferred mechanisms of action, present available quantitative data for representative compounds, and provide detailed experimental protocols for key anti-inflammatory assays.

Comparative Performance Data

The following tables summarize the available quantitative data for representative xanthone derivatives and commonly used synthetic anti-inflammatory drugs. It is important to reiterate that the data for xanthones is based on structurally similar compounds to this compound and may not be directly representative of its specific activity.

Table 1: Inhibition of Pro-inflammatory Mediators

Compound/DrugTarget MediatorCell LineIC50 Value (µM)Reference
Representative Xanthone Derivatives
1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthoneNitric Oxide (NO)RAW 264.75.77 ± 0.66[1]
Prostaglandin (B15479496) E2 (PGE2)RAW 264.79.70 ± 1.46[1]
Interleukin-6 (IL-6)RAW 264.713.34 ± 4.92[1]
Tumor Necrosis Factor-α (TNF-α)RAW 264.716.14 ± 2.19[1]
Dihydroxanthone AGI-B4CXCL10 promoter activityMonoMac64.1 ± 0.2[2]
Synthetic Anti-inflammatory Drugs
Indomethacin (NSAID)Prostaglandin E2 (PGE2)Various~0.1-1General Knowledge
Dexamethasone (Corticosteroid)IL-6 ProductionhMDMsNot typically measured by IC50[3]
Celecoxib (NSAID)Prostaglandin E2 (PGE2)hMDMsSignificantly decreased at tested concentrations[3]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

Compound/DrugTarget EnzymeIC50 Value (µM)Selectivity (COX-1/COX-2)Reference
Representative Xanthone Derivatives
Kuwanon ACOX-214>7.1[3]
COX-1>100[3]
Synthetic Anti-inflammatory Drugs
Ibuprofen (NSAID)COX-1~15~1General Knowledge
COX-2~15
Celecoxib (NSAID)COX-1~5~0.06General Knowledge
COX-2~0.3

Mechanisms of Action

Synthetic anti-inflammatory drugs have well-defined mechanisms of action. NSAIDs inhibit COX enzymes, with varying selectivity for COX-1 and COX-2, thereby reducing prostaglandin synthesis. Corticosteroids bind to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of pro-inflammatory genes and upregulate anti-inflammatory genes.

Xanthone derivatives, based on available research, appear to exert their anti-inflammatory effects through multiple mechanisms. These include the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and the suppression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and CXCL10. Furthermore, studies suggest that xanthones can interfere with key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway and Experimental Workflow Diagrams

Anti-inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Prostaglandin Synthesis Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates MAPK MAPK MyD88->MAPK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Xanthones Xanthones Xanthones->IKK Inhibit Xanthones->MAPK Inhibit Corticosteroids Corticosteroids Inflammatory Genes Inflammatory Genes Corticosteroids->Inflammatory Genes Inhibit Transcription NF-κB_nucleus->Inflammatory Genes Activates Transcription Pro-inflammatory Mediators iNOS, COX-2, TNF-α, IL-6 Inflammatory Genes->Pro-inflammatory Mediators Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins via COX-1/COX-2 COX-1 / COX-2 COX-1 / COX-2 NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibit

Caption: Simplified signaling pathways of inflammation and points of intervention for xanthones and synthetic anti-inflammatory drugs.

Experimental_Workflow cluster_assays Perform Assays start Start: Cell Culture (e.g., RAW 264.7 Macrophages) induce_inflammation Induce Inflammation (e.g., with LPS) start->induce_inflammation treat_cells Treat with Test Compound (Xanthone or Synthetic Drug) induce_inflammation->treat_cells incubate Incubate for a Defined Period treat_cells->incubate collect_supernatant Collect Cell Culture Supernatant incubate->collect_supernatant cell_lysis Lyse Cells for Protein/RNA Analysis incubate->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) collect_supernatant->no_assay cytokine_assay Cytokine Measurement (ELISA) collect_supernatant->cytokine_assay pg_assay Prostaglandin E2 Assay (ELISA) collect_supernatant->pg_assay western_blot Western Blot (for iNOS, COX-2, NF-κB, etc.) cell_lysis->western_blot end End: Data Analysis no_assay->end cytokine_assay->end pg_assay->end western_blot->end

Caption: General experimental workflow for evaluating the in vitro anti-inflammatory activity of test compounds.

Detailed Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatant.

Protocol:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (this compound or synthetic drug) for 1-2 hours.

  • Stimulation: Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; 1 µg/mL), to the wells (except for the negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Cyclooxygenase (COX) Enzyme Activity Assay

Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be quantified.

Protocol:

  • Enzyme Preparation: Use purified recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: In a 96-well plate, add the test compound at various concentrations to the assay buffer. Then, add the COX enzyme (either COX-1 or COX-2) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a reaction mixture containing a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) and arachidonic acid.

  • Measurement: Immediately measure the absorbance change over time at a specific wavelength (e.g., 590-620 nm) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cytokine Level Measurement (ELISA)

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add the cell culture supernatants (collected from the inflammation assay) and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Determine the cytokine concentration in the samples by interpolating from the standard curve.

Conclusion

While direct experimental data on the anti-inflammatory properties of this compound is currently lacking in the scientific literature, the available information on structurally similar xanthone derivatives suggests a promising profile. These natural compounds appear to act through multiple mechanisms, including the inhibition of key inflammatory enzymes and cytokines, and the modulation of critical signaling pathways like NF-κB and MAPK. This multi-target approach contrasts with the more specific mechanisms of action of many synthetic NSAIDs and corticosteroids.

For researchers in drug discovery, the broad-spectrum anti-inflammatory activity suggested by related xanthones indicates that this compound and its analogues warrant further investigation. The experimental protocols provided in this guide offer a framework for conducting such in vitro studies to elucidate the specific efficacy and mechanism of action of this and other novel compounds. A direct, quantitative comparison with synthetic drugs will only be possible once such dedicated studies are performed. Future research should focus on generating specific IC50 values for this compound against key inflammatory targets to accurately position it within the landscape of anti-inflammatory therapeutics.

References

A Comparative Analysis of 1,3-Dihydroxy-2-methoxyxanthone and its Glycoside Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 1,3-Dihydroxy-2-methoxyxanthone and the anticipated effects of its glycosylation. While direct comparative studies on its specific glycoside derivatives are limited, this document synthesizes available data for the aglycone and extrapolates the probable impact of glycosylation based on structurally related compounds.

Introduction to this compound

This compound is a member of the xanthone (B1684191) family, a class of oxygenated heterocyclic compounds known for their diverse pharmacological properties. The core xanthone structure, a dibenzo-γ-pyrone scaffold, allows for a wide range of substitutions, leading to a variety of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The specific arrangement of hydroxyl and methoxy (B1213986) groups on the xanthone backbone is a critical determinant of its bioactivity.

Glycosylation, the enzymatic process of attaching a carbohydrate moiety to a molecule, is a common modification of natural products that can significantly alter their physicochemical properties, bioavailability, and biological activity. This guide will explore the known biological activities of this compound and provide a comparative perspective on how the addition of a glycoside group might modulate these effects.

Comparative Biological Activity: Aglycone vs. Potential Glycosides

Anticancer Activity

1,3-Dihydroxyxanthone, a closely related compound, has demonstrated cytotoxic activity against various cancer cell lines. The anticancer potential of xanthones is often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit topoisomerases.

Table 1: Anticancer Activity of 1,3-Dihydroxyxanthone and Related Compounds

CompoundCell LineIC50 (µM)Reference
1,3-DihydroxyxanthoneWiDr (Colon Cancer)114[1]
1,3-DihydroxyxanthoneHepG2 (Liver Cancer)71.4[2]
1,6-DihydroxyxanthoneHepG2 (Liver Cancer)40.4[2]
1,7-DihydroxyxanthoneHepG2 (Liver Cancer)13.2[2]
1,3,5-TrihydroxyxanthoneHepG2 (Liver Cancer)15.8[2]
1,3,6-TrihydroxyxanthoneHepG2 (Liver Cancer)45.9[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The effect of glycosylation on the anticancer activity of xanthones is variable. For some flavonoids, O-glycosylation has been observed to reduce in vitro antitumor activity[3]. This may be due to steric hindrance at the active site of target enzymes or reduced cell membrane permeability. However, the increased water solubility and altered pharmacokinetic profile of glycosides could potentially lead to improved in vivo efficacy.

Anti-inflammatory Activity

Many xanthone derivatives exhibit anti-inflammatory properties by modulating key signaling pathways, such as NF-κB and MAPK, which are involved in the inflammatory response. For instance, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) has been shown to inhibit inflammation in macrophages by suppressing the TLR4/NF-κB signaling cascade[4]. Similarly, 1,2-dihydroxy-9H-xanthen-9-one demonstrates anti-inflammatory effects by reducing the production of pro-inflammatory mediators like IL-6 and PGE2 in human macrophages[5].

The impact of glycosylation on anti-inflammatory activity is not straightforward. While some studies on flavonoids suggest that O-glycosylation can decrease in vitro anti-inflammatory effects, other research indicates that flavonoid glycosides can have similar or even higher anti-inflammatory activity in vivo compared to their aglycones[6]. This is potentially due to improved bioavailability and altered metabolism.

Antioxidant Activity

The antioxidant properties of xanthones are well-documented and are often attributed to their hydroxyl substitutions, which can act as free radical scavengers. This compound has been isolated from Polygala fallax and has shown anti-oxidation activities in various pharmacological models[7].

Generally, O-glycosylation tends to reduce the in vitro antioxidant activity of flavonoids[3]. This is because the hydroxyl groups, which are crucial for radical scavenging, are often the site of glycosidic linkage. However, the enhanced bioavailability of some glycosides could compensate for this reduced intrinsic activity in vivo.

Physicochemical Properties and Pharmacokinetics: The Influence of Glycosylation

The addition of a sugar moiety significantly alters the physicochemical properties of a molecule, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

Table 2: Predicted Physicochemical Properties of this compound and a Hypothetical Glucoside Derivative

PropertyThis compound (Aglycone)This compound-O-glucoside (Hypothetical)
Molecular Weight~258 g/mol ~420 g/mol
LogP (Lipophilicity)Moderately LipophilicMore Hydrophilic
Water SolubilityLowHigher
H-Bond Donors/AcceptorsIncreasedSignificantly Increased

Glycosylation generally increases water solubility and decreases lipophilicity. This can have a profound impact on bioavailability. While aglycones can often be absorbed through passive diffusion across the gut wall, glycosides may require enzymatic hydrolysis by gut microbiota to release the aglycone before absorption, or they may be absorbed via specific sugar transporters[8][9]. The nature and position of the sugar moiety can significantly influence the absorption efficiency[8]. For instance, quercetin-3-O-glucoside is better absorbed than quercetin (B1663063) aglycone in rats, while rutin (B1680289) (quercetin-3-O-rutinoside) shows much lower bioavailability[8].

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound glycosides are not available. However, established methods for the synthesis of other xanthone glycosides and for conducting relevant biological assays can be adapted.

Synthesis of Xanthone-O-Glycosides

A general method for the synthesis of xanthone-O-glycosides involves the coupling of an appropriately protected xanthone aglycone with a glycosyl donor.

Workflow for Synthesis of a Xanthone-O-Glycoside

Aglycone This compound Protection Selective Protection of Hydroxyl Groups Aglycone->Protection Coupling Glycosylation with Activated Sugar Donor Protection->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Purification Purification of Glycoside Deprotection->Purification Final This compound-O-glycoside Purification->Final

Caption: General workflow for the synthesis of a xanthone-O-glycoside.

A common procedure involves the reaction of the aglycone with an acetobromoglucose in the presence of a catalyst like silver carbonate or a phase transfer catalyst. Subsequent deacetylation yields the final glycoside.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

A Seed Cancer Cells in 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: A typical workflow for determining in vitro anticancer activity using the MTT assay.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Workflow for Nitric Oxide Assay

A Culture macrophages (e.g., RAW 264.7) B Pre-treat cells with test compounds A->B C Stimulate with LPS B->C D Collect cell supernatant C->D E Add Griess reagent D->E F Measure absorbance at 540 nm E->F G Quantify nitrite (B80452) concentration F->G

Caption: Workflow for assessing anti-inflammatory activity by measuring nitric oxide production.

Signaling Pathways

The biological activities of xanthones are often mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound and its glycosides have not been elucidated, related xanthones are known to modulate key pathways involved in cancer and inflammation.

Potential Anti-inflammatory Signaling Pathway

cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Xanthone Xanthone Derivative Xanthone->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammation Genes->Inflammation NFkB_n NF-κB NFkB_n->Genes activates transcription

Caption: Postulated anti-inflammatory mechanism of xanthone derivatives via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While data on its glycoside derivatives is currently lacking, the principles of medicinal chemistry and the study of related compounds suggest that glycosylation could be a valuable strategy to modulate its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and isolation of glycoside derivatives of this compound to enable direct comparative studies. Such studies should include a comprehensive evaluation of their in vitro and in vivo anticancer, anti-inflammatory, and antioxidant activities, along with detailed pharmacokinetic profiling. Elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for understanding their mechanisms of action and for guiding the design of more potent and selective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 1,3-Dihydroxy-2-methoxyxanthone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,3-Dihydroxy-2-methoxyxanthone, a xanthone (B1684191) compound utilized in scientific research, is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical.

I. Pre-Disposal Safety and Handling

Before beginning the disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for complete hazard information. While a specific SDS for this compound was not located, guidance for structurally similar compounds indicates a need for caution.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.

II. Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the first step in the disposal workflow.

  • Waste Identification: this compound should be treated as a chemical waste. Do not mix it with non-hazardous or general laboratory trash.

  • Segregation: Keep this compound separate from incompatible materials. Store in a designated, clearly labeled waste container.

III. Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves professional chemical waste management services. Do not attempt to dispose of this compound down the drain or in regular solid waste.

  • Containerization:

    • Place solid this compound waste into a sealable, chemical-resistant container.

    • For solutions, use a compatible, leak-proof liquid waste container.

    • Ensure the container is clearly and accurately labeled with the chemical name ("this compound") and any known hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

    • Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The material will likely be disposed of via controlled incineration at a licensed chemical destruction facility.[1]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be disposed of properly.

    • Containers can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[1] The rinsate must be collected and disposed of as hazardous chemical waste.

    • After rinsing, the container may be offered for recycling or reconditioning.[1] Alternatively, puncture the container to prevent reuse before disposal.[1]

Crucial "Don'ts":

  • DO NOT discharge this compound or its solutions into sewer systems or drains.[1]

  • DO NOT contaminate water, foodstuffs, or animal feed with this chemical.[1]

  • DO NOT dispose of in regular trash.

IV. Disposal Data Summary

ParameterGuidelineSource
Recommended Disposal Method Controlled incineration via a licensed chemical destruction plant.[1]
Discharge to Sewer Prohibited.[1]
Container Decontamination Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[1]
Regulatory Framework Follow local, state, and federal hazardous waste regulations.General Practice

V. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste Waste Containment cluster_disposal Final Disposal cluster_container Container Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Place Waste in a Labeled, Sealed Container A->C B Handle in Ventilated Area (Fume Hood) B->C D Store in Designated Hazardous Waste Area C->D H Triple-Rinse Empty Container C->H For Empty Containers E Contact EHS or Licensed Waste Disposal Vendor D->E F Waste Transported to a Licensed Facility E->F G Disposal via Controlled Incineration F->G I Collect Rinsate as Hazardous Waste H->I J Recycle or Puncture Decontaminated Container H->J I->D

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,3-Dihydroxy-2-methoxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Dihydroxy-2-methoxyxanthone

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper management of this chemical compound.

Immediate Safety and Hazard Information

This compound is classified with the following hazards according to the Globally Harmonized System (GHS). All personnel must be aware of these risks before handling the substance.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet: move to fresh air after inhalation, rinse skin with water after contact, and for eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure risk.[1] The following table summarizes the required PPE.

Body PartPPE TypeStandard/SpecificationPurpose
Hands Chemical-resistant glovesEN 374-1:2016 or equivalentTo prevent skin contact and irritation.[2] Nitrile or neoprene gloves are generally recommended for handling various chemicals.[2][3]
Eyes/Face Safety goggles or a face shieldANSI Z87.1 or EN166To protect against dust, splashes, and prevent serious eye irritation.[4] A face shield is recommended when there is a significant splash hazard.[5]
Body Laboratory coatStandard lab coatTo protect skin and street clothing from contamination.[6] Clothing should be non-synthetic (e.g., cotton) to minimize static discharge.[2]
Respiratory NIOSH-approved respirator (if needed)Varies by exposure levelRequired when handling the powder outside of a ventilated enclosure or if dust cannot be controlled. Use only in a well-ventilated area.

Operational Plan: Step-by-Step Handling Protocol

Follow this procedural guidance for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Conduct all weighing and solution preparation in a certified chemical fume hood or other well-ventilated enclosure to minimize inhalation of dust.

  • Cover the work surface with absorbent, plastic-backed paper to contain any spills.[6]

2. Handling the Compound:

  • Don all required PPE as specified in the table above before opening the container.

  • Avoid creating dust when handling the solid form.

  • Wash hands and skin thoroughly after handling the compound.

  • Keep the container tightly closed when not in use and store it in a locked, well-ventilated area.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and consult emergency procedures.

  • For dry spills, carefully collect the material without generating dust.

  • Collect the spilled material, bind it, and place it in a sealed container for proper disposal.

  • Clean the affected area thoroughly. Do not let the product enter drains.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[8]

1. Waste Segregation:

  • Solid Waste: Collect any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads, paper towels) in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[8] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[8]

  • Sharps Waste: Any contaminated sharps (needles, pipettes) must be placed in a designated sharps container for hazardous chemical waste.[8]

2. Container Management and Disposal:

  • Ensure all waste containers are made of a compatible material and are kept securely closed except when adding waste.[8]

  • Label all containers with "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Store waste containers in a designated, well-ventilated secondary containment area.[8]

  • Contact your institution's EHS department to arrange for a hazardous waste pickup.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

Visual Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh/Handle Compound in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 clean2 Decontaminate Work Area clean1->clean2 disp_solid Solid Hazardous Waste clean1->disp_solid Solid disp_liquid Liquid Hazardous Waste clean1->disp_liquid Liquid clean3 Doff PPE Correctly clean2->clean3 disp_pickup Store for EHS Pickup disp_solid->disp_pickup disp_liquid->disp_pickup

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.